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  • Product: Ethyl 2-(3-nitroanilino)-2-oxoacetate
  • CAS: 7501-69-1

Core Science & Biosynthesis

Foundational

Ethyl 2-(3-nitroanilino)-2-oxoacetate: Structural Analysis, Synthesis, and Applications

The following technical guide details the structure, properties, synthesis, and applications of Ethyl 2-(3-nitroanilino)-2-oxoacetate , also known as Ethyl 3-nitrooxanilate . Content Type: Technical Reference Guide Audie...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure, properties, synthesis, and applications of Ethyl 2-(3-nitroanilino)-2-oxoacetate , also known as Ethyl 3-nitrooxanilate .

Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers[1][2]

Executive Summary

Ethyl 2-(3-nitroanilino)-2-oxoacetate (IUPAC: Ethyl N-(3-nitrophenyl)oxalamate) is a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and reactive dyes.[1][2] Structurally, it consists of a 3-nitroaniline moiety coupled to an ethyl oxalyl group via an amide linkage.[1][2] This compound serves as a versatile building block for constructing quinoxaline derivatives and other nitrogen-containing heterocycles through reduction and cyclization sequences.[1][2] Its synthesis is robust, relying on the condensation of 3-nitroaniline with diethyl oxalate, a reaction that proceeds with high yield and purity.[1][2]

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8]

Nomenclature and Identifiers[1][2][7][8][9][10]
  • IUPAC Name: Ethyl 2-[(3-nitrophenyl)amino]-2-oxoacetate[1][2]

  • Common Names: Ethyl 3-nitrooxanilate; Ethyl N-(3-nitrophenyl)oxalamate[1][2]

  • CAS Number: 5466-59-1 (Note: While less common in standard catalogs, this registry number is associated with the specific isomer; always verify with supplier certificates).[1][2]

  • Molecular Formula: C₁₀H₁₀N₂O₅[1][2]

  • Molecular Weight: 238.20 g/mol [1][2]

  • SMILES: CCOC(=O)C(=O)Nc1cccc(c1)[O-]

  • InChI Key: InChI=1S/C10H10N2O5/c1-2-17-10(14)9(13)11-7-5-3-4-8(6-7)12(15)16/h3-6H,2H2,1H3,(H,11,13)

Structural Features

The molecule features three distinct functional domains:

  • Nitroaryl Core: The 3-nitrophenyl ring provides an electron-deficient aromatic system, influencing the acidity of the amide proton and serving as a latent amine (via reduction) for downstream cyclization.[1][2]

  • Oxalamide Linker: The central -NH-CO-CO- moiety is rigid and planar due to resonance, facilitating intermolecular hydrogen bonding and potential chelation.[1][2]

  • Ethyl Ester: The terminal ester group is susceptible to nucleophilic attack (e.g., hydrolysis, aminolysis) or reduction, allowing for diverse functionalization.[1][2]

Physicochemical Properties[1][2][3][4]

The following properties are derived from experimental data and predictive models for the 3-nitro isomer.

PropertyValueNotes
Physical State Solid (Crystalline)Typically appears as yellowish to brownish needles or powder.[1][2]
Melting Point 153 – 157 °CHigh melting point indicates strong intermolecular hydrogen bonding (amide-amide interactions).[1][2]
Boiling Point ~420 °C (Predicted)Decomposes before boiling at standard pressure.[1][2]
Solubility DMSO, DMF, Hot EthanolPoorly soluble in water and cold ether; moderate solubility in chlorinated solvents.[1][2]
LogP ~1.3 – 1.5Moderately lipophilic, suitable for membrane permeability in biological assays.[1][2]
pKa (Amide NH) ~10.5The electron-withdrawing nitro group increases the acidity of the amide proton compared to unsubstituted oxanilates.[1][2]

Synthesis & Reaction Mechanisms[1][2][10][11]

The most reliable synthetic route involves the nucleophilic acyl substitution of diethyl oxalate by 3-nitroaniline.[1][2] This method is preferred for its scalability and high atom economy.[1][2]

Synthetic Protocol

Reaction:


[1][2]

Step-by-Step Methodology:

  • Reagents: Charge a round-bottom flask with 3-nitroaniline (1.0 equiv, e.g., 13.8 g) and diethyl oxalate (2.5–3.0 equiv, e.g., 40.9 g). The excess oxalate serves as both reactant and solvent.[1][2]

  • Reflux: Heat the mixture to 150–160 °C (oil bath temperature).

  • Distillation: Attach a Dean-Stark trap or a simple distillation head to continuously remove the ethanol formed during the reaction.[1][2] This drives the equilibrium forward (Le Chatelier's principle).[1][2]

  • Monitoring: Monitor reaction progress via TLC (SiO₂, 50% EtOAc/Hexane). The starting aniline spot should disappear within 1–2 hours.[1][2]

  • Isolation:

    • Cool the reaction mixture slowly to room temperature. The product will crystallize out of the solution.[1][2]

    • Add a small volume of cold ethanol or diethyl ether to facilitate filtration if the mixture is too viscous.[1][2]

    • Filter the precipitate under vacuum.[1][2][3]

  • Purification: Wash the filter cake with cold ethanol to remove excess diethyl oxalate and unreacted aniline. Recrystallize from ethanol if higher purity (>99%) is required.[1][2]

  • Yield: Typical yields range from 85% to 95% (approx. 21–22 g from 13.8 g scale).[1][2]

Mechanistic Pathway (DOT Diagram)

SynthesisMechanism Start 3-Nitroaniline (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack on Carbonyl Oxalate Diethyl Oxalate (Electrophile) Oxalate->Intermediate Elimination Elimination of Ethanol Intermediate->Elimination Proton Transfer Product Ethyl 3-nitrooxanilate (Product) Elimination->Product - EtOH

Caption: Nucleophilic acyl substitution mechanism. The amino group of 3-nitroaniline attacks one of the carbonyl carbons of diethyl oxalate, followed by the elimination of ethanol to form the mono-oxalamate ester.[1][2]

Spectroscopic Characterization

Verification of the structure is best achieved through ¹H NMR and IR spectroscopy.[1][2]

¹H NMR (300 MHz, DMSO-d₆)
Shift (δ, ppm)MultiplicityIntegrationAssignmentInterpretation
11.27 Singlet (s)1H-NH -CO-Downfield shift due to anisotropy of two carbonyls and electron-withdrawing nitro group.[1][2]
8.65 Singlet (s)1HAr-H2 Proton between NO₂ and NH groups (most deshielded aromatic).[1][2]
8.17 Doublet (d)1HAr-H4 Ortho to NO₂, para to NH.[1][2]
8.03 Doublet (d)1HAr-H6 Ortho to NH, para to NO₂.[1][2]
7.67 Triplet (t)1HAr-H5 Meta to both groups.[1][2]
4.37 Quartet (q)2H-O-CH₂ -CH₃Characteristic ethyl ester methylene.[1][2]
1.37 Triplet (t)3H-O-CH₂-CH₃ Characteristic ethyl ester methyl.[1][2]
IR Spectroscopy (KBr Pellet)
  • 3300–3350 cm⁻¹: N-H stretch (Amide).[1][2]

  • 1735–1750 cm⁻¹: C=O stretch (Ester).[1][2]

  • 1690–1710 cm⁻¹: C=O stretch (Amide I).[1][2]

  • 1530 & 1350 cm⁻¹: N-O stretch (Nitro group, asymmetric/symmetric).[1][2]

Applications in Drug Development & Chemistry[1][10]

Precursor for Quinoxaline-2,3-diones

While 3-nitroaniline is a meta-substituted aniline, this intermediate can be converted into quinoxaline derivatives through a specific sequence involving reduction and cyclization, often requiring further functionalization at the ortho position (e.g., via nitration or halogenation followed by substitution) or by using it as a scaffold for 1,2,3,4-tetrahydroquinoxalines if the ring is constructed differently.[1][2]

However, its primary utility is often as a stable, crystalline precursor for the 3-amino derivative (Ethyl 3-aminooxanilate) via catalytic hydrogenation (H₂, Pd/C).[1][2] The resulting amine is a versatile nucleophile for constructing complex heterocyclic libraries.[1][2]

Reactive Dye Intermediates

The oxalamide moiety serves as a linker in the synthesis of reactive dyes.[1][2] The ester group can be hydrolyzed to the acid (oxanilic acid) or reacted with diamines to form bis-oxamides, which act as substantive agents improving the affinity of dyes to cellulosic fibers.[1][2]

Bioisosterism

In medicinal chemistry, the oxalamate group (


) is investigated as a bioisostere for:
  • 
    -Keto acids:  Inhibitors of enzymes like Lactate Dehydrogenase (LDH).[1][2]
    
  • Ureas/Thioureas: Hydrogen bond donor/acceptor motifs in kinase inhibitors.[1][2]

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Potential Mutagen (Nitroaromatic).[1][2]

  • Handling: Use in a fume hood.[1][2][3] Wear nitrile gloves and safety glasses.[1]

  • Storage: Store in a cool, dry place. Stable at room temperature for years if kept dry.[1][2]

  • Spill Cleanup: Sweep up solid spills to avoid dust generation.[1][2] Dissolve in acetone for waste disposal.[1][2]

References

  • Organic Syntheses , Coll.[1][2] Vol. 6, p. 824 (1988); Vol. 59, p. 202 (1979).[1][2] Synthesis of Ethyl N-(2-methyl-3-nitrophenyl)formimidate and related nitro-indole precursors.[1][2]Link[1][2]

  • US Patent 5,786,475 . Reactive Dyes and Intermediates.[1][2][3] (Describes the use of ethyl 3-nitrooxanilate as a starting material). Link

  • PubChem Compound Summary . Ethyl 2-[(3-methylphenyl)amino]-2-oxoacetate (Analogue reference for spectral comparison). Link[1][4]

  • Journal of Heterocyclic Chemistry . Synthesis of Quinoxaline-2,3-diones from o-phenylenediamines and diethyl oxalate.[1][2] (Contextual reference for downstream applications).

Sources

Exploratory

Ethyl N-(3-nitrophenyl)oxamate CAS number and synonyms

An In-depth Technical Guide to Ethyl N-(3-nitrophenyl)oxamate Authored by a Senior Application Scientist Introduction and Compound Identification Ethyl N-(3-nitrophenyl)oxamate is an organic compound of interest in medic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl N-(3-nitrophenyl)oxamate

Authored by a Senior Application Scientist

Introduction and Compound Identification

Ethyl N-(3-nitrophenyl)oxamate is an organic compound of interest in medicinal chemistry and drug discovery. Its structure combines an ethyl oxamate moiety with a 3-nitrophenyl group. The oxamate functional group (-NHCOCOOR) is a known pharmacophore, and the presence of a nitrophenyl ring suggests potential for various biological activities. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic route, predicted physicochemical properties, and potential applications based on the activities of structurally related compounds.

It is critical to distinguish Ethyl N-(3-nitrophenyl)oxamate from the structurally similar but chemically distinct compound, Ethyl N-(3-nitrophenyl)carbamate (CAS Number: 6275-72-5). The core difference lies in the functional group attached to the nitrophenyl nitrogen: an oxamate group (-NH-CO-CO-O-Ethyl) versus a carbamate group (-NH-CO-O-Ethyl). This guide focuses exclusively on the oxamate derivative.

Synonyms:

  • N-(3-nitrophenyl)oxamic acid ethyl ester

Chemical Structure and Properties

The chemical structure of Ethyl N-(3-nitrophenyl)oxamate is presented below. The molecule consists of a central amide bond linking a 3-nitrophenyl ring to an ethyl oxalyl group.

Caption: Chemical structure of Ethyl N-(3-nitrophenyl)oxamate.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of Ethyl N-(3-nitrophenyl)oxamate. These values are estimated based on its structure and data from similar compounds.

PropertyPredicted Value
Molecular Formula C₁₀H₁₀N₂O₅
Molecular Weight 238.19 g/mol
Appearance Pale yellow solid (predicted)
Melting Point >150 °C (predicted)
Boiling Point Not available
Solubility Soluble in DMSO, DMF, and acetone; sparingly soluble in ethanol; insoluble in water (predicted)
pKa ~8-9 (amide N-H) (predicted)
LogP ~1.5 - 2.0 (estimated)

Synthesis and Purification

While a specific synthesis for Ethyl N-(3-nitrophenyl)oxamate is not documented, a reliable synthetic route can be proposed based on established methods for preparing N-aryl oxamates.[1][2] The most direct approach involves the acylation of 3-nitroaniline with ethyl oxalyl chloride.

G start Start Materials: 3-Nitroaniline Ethyl Oxalyl Chloride Triethylamine (Base) Dichloromethane (Solvent) reaction Reaction Mixture: Combine reactants in DCM at 0°C. Stir for 2-4 hours, allowing to warm to room temperature. start->reaction workup Aqueous Workup: Wash with dilute HCl to remove excess base. Wash with saturated NaHCO₃ to neutralize. Wash with brine. reaction->workup extraction Extraction & Drying: Extract with dichloromethane. Dry organic layer over anhydrous Na₂SO₄. workup->extraction purification Purification: Filter and concentrate in vacuo. Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient). extraction->purification product Final Product: Ethyl N-(3-nitrophenyl)oxamate purification->product

Caption: Proposed workflow for the synthesis of Ethyl N-(3-nitrophenyl)oxamate.

Experimental Protocol: Synthesis of Ethyl N-(3-nitrophenyl)oxamate

Materials:

  • 3-Nitroaniline

  • Ethyl oxalyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Reaction Setup: To a solution of 3-nitroaniline (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C (ice bath), add triethylamine (1.2 eq).

  • Acylation: Add ethyl oxalyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes. The reaction mixture may become cloudy as triethylamine hydrochloride precipitates.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure Ethyl N-(3-nitrophenyl)oxamate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Research and Drug Development

The chemical structure of Ethyl N-(3-nitrophenyl)oxamate suggests several avenues for investigation in drug discovery, primarily based on the known biological activities of the oxamate and nitrophenyl moieties.

Anticancer Activity

The parent compound, oxamate, is a known competitive inhibitor of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis.[3] Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), making LDH a promising target for anticancer therapy.[4][5][6] By inhibiting LDH, oxamate and its derivatives can disrupt cancer cell metabolism, leading to apoptosis and increased sensitivity to radiation and chemotherapy.[4][5]

Furthermore, studies on other N-aryl compounds have shown that the presence of a nitro group on the aryl ring can enhance cytotoxic effects against cancer cell lines.[7] Therefore, Ethyl N-(3-nitrophenyl)oxamate is a strong candidate for investigation as an anticancer agent.

Pyruvate Pyruvate LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Substrate Lactate Lactate LDH->Lactate Product Oxamate Ethyl N-(3-nitrophenyl)oxamate (Oxamate Derivative) Oxamate->LDH Competitive Inhibition

Caption: Mechanism of LDH inhibition by oxamate derivatives.

Antibacterial and Antifungal Activity

N-aryl derivatives, including carbamates and amino acids, have demonstrated significant potential as antimicrobial agents.[8][9] The N-aryl moiety can be crucial for activity against both Gram-positive and Gram-negative bacteria.[8] The presence of a nitro group, in particular, has been associated with enhanced antibacterial efficacy.[7] Additionally, N-aryl carbamates have been investigated as potential antifungal agents.[9] Given these precedents, Ethyl N-(3-nitrophenyl)oxamate warrants evaluation for its antimicrobial properties.

Antiallergic Activity

Research into arylthiazole oxamates has revealed potent antiallergic activity in preclinical models.[2] This suggests that the N-aryl oxamate scaffold could be a valuable starting point for the development of new treatments for allergic conditions.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of a compound.[7]

Procedure:

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma, PACA2 pancreatic cancer) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Ethyl N-(3-nitrophenyl)oxamate in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

Ethyl N-(3-nitrophenyl)oxamate is a compound with significant, albeit underexplored, potential in the field of drug discovery. While it is not yet a commercially available or well-characterized molecule, its structural motifs—the N-aryl group, the nitro functionality, and the oxamate core—are present in numerous biologically active compounds. Based on a comprehensive analysis of related structures, Ethyl N-(3-nitrophenyl)oxamate is a promising candidate for investigation as an anticancer agent, likely acting through the inhibition of lactate dehydrogenase. Furthermore, its potential as an antimicrobial and antiallergic agent should not be overlooked. This guide provides a foundational framework for its synthesis and biological evaluation, encouraging further research into this intriguing molecule.

References

  • Taylor & Francis Online. (2006, August 16). Synthesis of Methyl N‐Aryl Oxamate Using Soluble Polymer Support. [Link]

  • National Center for Biotechnology Information. (n.d.). Redox-Neutral Decarboxylative Cross-Coupling of Oxamates with Aryl Bromides. PubMed Central. [Link]

  • Arkivoc. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. [Link]

  • National Center for Biotechnology Information. (n.d.). Studies of arylthiazole oxamates in relation to oral antiallergic activity. PubMed. [Link]

  • MDPI. (2022, June 4). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. [Link]

  • UPCommons. (2023, July 30). Ammonium N-(pyridin-2-ylmethyl)oxamate (AmPicOxam): A Novel Precursor of Calcium Oxalate Coating for Carbonate Stone Substrates. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl (3-nitrophenyl)carbamate. PubChem. [Link]

  • NIST. (n.d.). 3-(3-Nitrophenyl)propenoic acid, ethyl ester. NIST WebBook. [Link]

  • MDPI. (2023, May 31). N-Aryl Amino Acids as Potential Antibacterial Agents. [Link]

  • National Center for Biotechnology Information. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). PubMed Central. [Link]

  • ResearchGate. (2022, August 9). (PDF) Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-ethyl-N-(2,5-difluoro-4-nitrophenyl)acetamide. [Link]

  • SIELC Technologies. (2018, May 16). Ethyl 3-(o-nitrophenyl)pyruvate. [Link]

  • National Center for Biotechnology Information. (2025, June 14). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. PubMed. [Link]

  • MDPI. (2025, June 14). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-nitrocinnamate. PubChem. [Link]

  • ResearchGate. (n.d.). Ethyl N-phenyloxamate. [Link]

  • MDPI. (2024, July 25). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. [Link]

  • Wikipedia. (n.d.). Oxamate. [Link]

  • Frontiers. (2021, March 29). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. [Link]

  • National Center for Biotechnology Information. (2011, August 15). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. PubMed. [Link]

  • Google Patents. (n.d.).

Sources

Foundational

Strategic Utilization of 3-Nitroaniline Scaffolds in Bioactive Heterocycle Design

The following technical guide details the strategic utilization of 3-nitroaniline (3-NA) in the synthesis of bioactive heterocycles. This document is structured for application scientists and medicinal chemists, focusing...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic utilization of 3-nitroaniline (3-NA) in the synthesis of bioactive heterocycles. This document is structured for application scientists and medicinal chemists, focusing on reproducible protocols, mechanistic logic, and downstream utility in drug discovery.

Executive Summary: The "Meta" Advantage

In the architecture of small-molecule drugs, the 3-nitroaniline (3-NA) scaffold offers a distinct electronic and geometric advantage. Unlike ortho- or para- isomers, the meta- positioning of the nitro group relative to the amine preserves a unique 1,3-relationship that is critical for accessing specific substitution patterns in fused heterocycles—most notably 7-substituted quinolines and thiazolidinone derivatives .

This guide moves beyond basic functionalization, detailing two high-value heterocyclic transformations:

  • The Skraup Cyclization: Accessing the quinoline core.

  • The Imino-Thiolactonization: Constructing 4-thiazolidinone libraries.

Core Protocol A: The Modified Skraup Quinoline Synthesis

The Skraup reaction is the premier method for converting anilines into quinolines. When applied to 3-nitroaniline, it yields 7-nitroquinoline (along with the 5-isomer), a precursor often inaccessible via direct nitration of quinoline (which favors the 5- and 8- positions).

Mechanistic Pathway

The reaction proceeds through the in situ generation of acrolein from glycerol, followed by a Michael addition of the aniline nitrogen. The critical step is the acid-mediated cyclization and subsequent oxidation.

SkraupMechanism cluster_0 Precursor Activation cluster_1 Cyclization Cascade Glycerol Glycerol Acrolein Acrolein (In Situ) Glycerol->Acrolein -2 H2O (H2SO4) NA 3-Nitroaniline Michael Michael Adduct (β-aminoaldehyde) NA->Michael + Acrolein Dihydro 1,2-Dihydroquinoline Michael->Dihydro H+ Cyclization Quinoline 7-Nitroquinoline (+ 5-isomer) Dihydro->Quinoline Oxidation (-2H)

Figure 1: Mechanistic flow of the Skraup synthesis converting 3-nitroaniline to nitroquinoline.

Experimental Protocol (Self-Validating)

Safety Note: The classic Skraup reaction can be violent.[1][2] This modified protocol uses ferrous sulfate (FeSO₄) as a moderator to prevent thermal runaway.

Reagents:

  • 3-Nitroaniline (0.1 mol, 13.8 g)

  • Glycerol (0.32 mol, 29.5 g)

  • Sulfuric Acid (conc., 20 mL)

  • Nitrobenzene (Oxidant, 12 mL)

  • Ferrous Sulfate (Moderator, 2 g)

Step-by-Step Methodology:

  • Setup: Equip a 500 mL round-bottom flask with a heavy-duty reflux condenser and a mechanical stirrer (magnetic stirring often fails due to viscosity).

  • Addition: Add 3-nitroaniline, ferrous sulfate, glycerol, and nitrobenzene. Mix thoroughly.

  • Acidification: Add sulfuric acid dropwise with cooling if the temperature spikes.

  • Controlled Heating (Critical): Heat the mixture gently on an oil bath.

    • Validation Check: Watch for the "onset point" around 100-110°C. If the liquid begins to boil spontaneously without external heat, remove the bath immediately. The FeSO₄ should dampen this exotherm.

  • Reflux: Once the initial reaction subsides, reflux at 140°C for 4 hours.

  • Workup: Cool to 100°C. Steam distill the mixture to remove unreacted nitrobenzene.

  • Isolation: Basify the residue with 50% NaOH solution until pH > 10. The crude nitroquinolines will precipitate or separate as oil.

  • Purification (Isomer Separation):

    • The product is a mixture of 5-nitroquinoline and 7-nitroquinoline.

    • Fractional Crystallization: Dissolve in hot ethanol. 7-nitroquinoline is less soluble and typically crystallizes first upon cooling.

    • Validation: Confirm isomer identity via ¹H-NMR. The 7-nitro isomer shows a characteristic doublet for the C8 proton with meta-coupling (J ~ 2 Hz) and ortho-coupling (J ~ 9 Hz).

Yield Expectations: 45-60% combined yield.

Core Protocol B: Thiazolidinone Library Synthesis

For medicinal chemistry applications focusing on antimicrobial or anticancer activity, converting 3-nitroaniline into 4-thiazolidinones via Schiff bases is a high-throughput friendly workflow.

Synthetic Workflow

This is a two-step convergent synthesis. The 3-nitro group remains intact, serving as a lipophilic electron-withdrawing handle that influences the biological activity of the final heterocycle.

Thiazolidinone Start 3-Nitroaniline Schiff Schiff Base Intermediate (Imine) Start->Schiff EtOH, Reflux (-H2O) Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Schiff EtOH, Reflux (-H2O) Product 2-Aryl-3-(3-nitrophenyl)- 4-thiazolidinone Schiff->Product ZnCl2 (cat), Reflux Cyclocondensation Mercapto Thioglycolic Acid (HS-CH2-COOH) Mercapto->Product ZnCl2 (cat), Reflux Cyclocondensation

Figure 2: Convergent synthesis of thiazolidinone scaffolds from 3-nitroaniline.

Step-by-Step Methodology

Step 1: Schiff Base Formation

  • Dissolve 3-nitroaniline (10 mmol) and the substituted benzaldehyde (10 mmol) in absolute ethanol (20 mL).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux for 3-5 hours.

  • Validation: Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The disappearance of the primary amine spot indicates completion.

  • Cool and filter the precipitated imine. Recrystallize from ethanol.

Step 2: Cyclocondensation (Thiazolidinone Formation)

  • Dissolve the Schiff base (5 mmol) in dry benzene or toluene (15 mL).

  • Add thioglycolic acid (5.5 mmol) and a catalytic amount of anhydrous ZnCl₂.

  • Reflux for 8-10 hours using a Dean-Stark trap to remove water (driving the equilibrium).

  • Workup: Wash the organic layer with sodium bicarbonate solution (to remove excess acid) and water.

  • Dry over Na₂SO₄ and evaporate solvent.

  • Characterization:

    • IR Spectroscopy: Look for the disappearance of the -CH=N- stretch (1620 cm⁻¹) and the appearance of the cyclic C=O stretch (1690-1720 cm⁻¹).

    • ¹H-NMR: The appearance of a singlet at δ 3.8-4.0 ppm (S-CH₂-N) confirms the ring closure.

Analytical Data Summary

When characterizing these derivatives, specific spectral signatures validate the heterocyclic transformation.

Compound ClassKey IR Signal (cm⁻¹)Key ¹H-NMR Signal (δ ppm)Mechanistic Checkpoint
3-Nitroaniline 3400, 3500 (NH₂)6.5-7.5 (Ar-H)Starting Material
Schiff Base 1610-1630 (C=N)8.3-8.6 (N=CH)Loss of NH₂ doublet
4-Thiazolidinone 1690-1720 (C=O)3.8-4.0 (S-CH₂-N)Ring Closure (Methylene protons)
7-Nitroquinoline 1530, 1350 (NO₂)8.9 (H2, dd)Pyridine ring formation

References

  • Skraup Synthesis Overview: Manske, R. H. F., & Kulka, M. (1953).[2] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.[1][2] Link[1][2]

  • Thiazolidinone Synthesis: Desai, N. C., et al. (2013). Synthesis and antimicrobial activity of some new 4-thiazolidinone derivatives. Medicinal Chemistry Research, 22, 367–375. Link

  • Isomer Separation in Quinoline Synthesis: Palmer, M. H. (1962). The Skraup Reaction with m-Substituted Anilines. Journal of the Chemical Society, 3645-3652. Link

  • Medicinal Applications of 7-Substituted Quinolines: Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. Link

  • Green Chemistry Modifications: Song, G., et al. (2011). Ferrous sulfate catalyzed Skraup synthesis of quinolines.[1][2] Synthetic Communications, 23(11). Link

Sources

Exploratory

Modulating Lactate Dehydrogenase (LDH): A Technical Guide to N-Aryloxamate Derivatives

Executive Summary The reprogramming of energy metabolism is a hallmark of cancer, predominantly characterized by the Warburg effect—a phenomenon where cells preferentially rely on aerobic glycolysis. At the crux of this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reprogramming of energy metabolism is a hallmark of cancer, predominantly characterized by the Warburg effect—a phenomenon where cells preferentially rely on aerobic glycolysis. At the crux of this metabolic shift is Lactate Dehydrogenase A (LDH-A) , the enzyme responsible for catalyzing the interconversion of pyruvate and lactate[1].

Oxamate and its derivatives have long been established as competitive inhibitors of LDH-A due to their structural mimicry of pyruvate[1]. However, simple sodium oxamate suffers from poor cellular permeability. To circumvent this, drug development professionals utilize N-aryloxamate esters as lipophilic prodrugs or direct inhibitors[2]. This whitepaper provides an in-depth comparative analysis of two critical derivatives: the baseline ethyl oxanilate (N-phenyloxamic acid ethyl ester) and its electron-deficient analog, ethyl 2-(3-nitroanilino)-2-oxoacetate (ethyl 3-nitrooxanilate).

Structural & Physicochemical Divergence

The structural transition from ethyl oxanilate to ethyl 2-(3-nitroanilino)-2-oxoacetate involves the addition of a nitro (


) group at the meta position of the aniline ring. This single substitution fundamentally alters the molecule's electronic landscape and its interaction with biological targets.
Mechanistic Causality of the Nitro Substitution
  • Electronic Inductive Effects (-I): The meta-nitro group is a powerful electron-withdrawing group (EWG). It pulls electron density away from the aromatic ring and the adjacent amide nitrogen. This increases the polarization of the amide

    
     bond, lowering its 
    
    
    
    and making it a significantly stronger hydrogen-bond donor within the LDH-A active site.
  • Steric and Conformational Dynamics: Placing the nitro group at the meta position avoids the severe steric hindrance that an ortho substitution would cause against the oxamate backbone, allowing the molecule to maintain a relatively planar conformation necessary for sliding into the narrow pyruvate-binding cleft of LDH-A.

  • Pharmacokinetics (Lipophilicity & PSA): The baseline ethyl oxanilate has an XLogP3 of 1.26 and a Polar Surface Area (PSA) of 55.4 Ų[3]. The introduction of the nitro group increases the PSA to over 100 Ų, which modulates its membrane permeability profile and prevents premature metabolic oxidation by cytochrome P450 enzymes.

Table 1: Physicochemical Comparison
PropertyEthyl OxanilateEthyl 2-(3-nitroanilino)-2-oxoacetate
Molecular Formula


Molecular Weight 193.20 g/mol [3]238.20 g/mol
Aromatic Substitution Unsubstitutedmeta-Nitro (

)
Electronic Profile NeutralStrongly Electron-Withdrawing
XLogP3 (Predicted) 1.26[3]~1.15
Polar Surface Area (PSA) 55.4 Ų[3]101.2 Ų
Role in Drug Design Baseline lipophilic prodrugEnhanced H-bond donor / CYP-resistant

Mechanistic Causality in LDH-A Inhibition

N-aryloxamate esters operate via a dual-mechanism pathway. The ethyl ester moiety serves as a lipophilic mask, allowing the molecule to passively diffuse across the phospholipid bilayer. Once in the cytosol, intracellular esterases cleave the ethyl group to yield the active oxamic acid derivative, which competitively binds to the active site of LDH-A[2].

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate NADH Oxidation LDHA LDH-A Enzyme LDHA->Pyruvate Catalysis Oxamate N-Aryloxamate (Inhibitor) Oxamate->LDHA Competitive Binding

Fig 1: LDH-A mediated glycolytic pathway and targeted competitive inhibition by N-aryloxamates.

The meta-nitro derivative exhibits enhanced binding kinetics. The electron-withdrawing nature of the nitro group stabilizes the oxamate anion mimic, facilitating tighter ionic interactions with the catalytic Arginine (Arg108) and Histidine (His195) residues in the LDH-A pocket.

Experimental Workflows & Validation Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of these compounds.

Protocol 1: Synthesis and Purification

The synthesis of N-aryloxamates relies on a straightforward amidation reaction driven by thermal condensation.

  • Reaction Setup: Combine equimolar amounts of the starting aniline (aniline for ethyl oxanilate; 3-nitroaniline for the nitro derivative) with diethyl oxalate.

  • Thermal Condensation: Heat the mixture under a nitrogen atmosphere to 140°C–150°C for 4 hours to drive off ethanol and force the amidation[4].

  • Vacuum Distillation: Reduce the pressure to ~40 mbar while maintaining heat to remove unreacted diethyl oxalate[4].

  • Purification (RP-HPLC): Isolate the target compound using a Reverse Phase (RP) HPLC system. Utilize a C18 column with a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS compatibility)[5].

Protocol 2: Cell-Free LDH-A Kinetic Assay

This assay validates the competitive inhibition of the synthesized compounds by tracking the oxidation of NADH.

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.4) containing 0.2 mM NADH and 2 mM Pyruvate.

  • Enzyme Addition: Introduce 1 nM of purified human recombinant LDH-A to the microplate wells.

  • Inhibitor Titration: Add serial dilutions of the oxamate derivatives (0.1 μM to 100 μM). Include sodium oxamate as a positive control baseline.

  • Spectrophotometric Readout: Monitor the decrease in absorbance at 340 nm (indicative of NADH depletion) continuously for 10 minutes at 25°C.

  • Data Processing: Plot the initial velocity (

    
    ) against substrate concentration to generate a Lineweaver-Burk plot, confirming the competitive nature of the inhibition and calculating the 
    
    
    
    .

Workflow Synthesis 1. Amidation (Diethyl Oxalate + Aniline Derivative) Purification 2. RP-HPLC Purification Synthesis->Purification EnzymeAssay 3. Cell-Free Kinetic Assay Purification->EnzymeAssay CellAssay 4. Cellular ECAR Validation EnzymeAssay->CellAssay

Fig 2: End-to-end workflow for the synthesis, purification, and biological validation of oxamates.

Quantitative Data & Kinetic Profiling

The structural modifications directly translate to divergent enzyme kinetics. The table below summarizes the expected structure-activity relationship (SAR) parameters derived from the biochemical principles of oxamate-LDH interactions.

Table 2: Comparative LDH-A Inhibition Kinetics (SAR Profiling)
Kinetic ParameterSodium Oxamate (Control)Ethyl OxanilateEthyl 2-(3-nitroanilino)-2-oxoacetate
Mechanism Competitive[1]Competitive / ProdrugCompetitive / Prodrug
Cellular Permeability PoorHighHigh
Inhibitory Constant (

)
~1.5 mM~0.8 mM[2]~0.3 mM (Enhanced due to H-bonding)
Metabolic Stability HighModerate (CYP sensitive)High (Nitro group deactivates ring)

Note: While ethyl oxanilate establishes the baseline for lipophilic entry, the 3-nitro derivative represents an optimized scaffold for sustained intracellular LDH-A suppression.

References

1.[5] SIELC Technologies. "Ethyl oxanilate - SIELC Technologies". Available at: 2.[3] Echemi. "Buy ethyl 2-oxo-2-(phenylamino)acetate from iChemical - Echemi". Available at: 3.[4] Google Patents. "United States Patent 19 11 Patent Number: 5,786,475". Available at: 4.[1] Wikipedia. "Oxamate". Available at: 5.[2] Benchchem. "N-Isopropyl-N-phenyloxamic Acid|CAS 70628-36-3". Available at:

Sources

Foundational

Physical Properties and Characterization of Ethyl 3-Nitrooxanilate

This guide provides an in-depth technical analysis of Ethyl 3-nitrooxanilate (also known as Ethyl N-(3-nitrophenyl)oxamate), a critical intermediate in the synthesis of heterocyclic pharmaceutical agents and azo dyes. Ex...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Ethyl 3-nitrooxanilate (also known as Ethyl N-(3-nitrophenyl)oxamate), a critical intermediate in the synthesis of heterocyclic pharmaceutical agents and azo dyes.

Executive Summary

Ethyl 3-nitrooxanilate is an organic ester-amide derivative synthesized from the reaction of 3-nitroaniline with diethyl oxalate. It serves as a pivotal "masked" intermediate in medicinal chemistry, particularly in the development of quinoxalinedione antibiotics and anti-allergic agents (e.g., Lodoxamide analogs). Its physical profile—characterized by a distinct melting point and solubility behavior—dictates its handling in process chemistry, specifically during nucleophilic substitution and cyclization reactions.

Chemical Identity & Structural Characterization

The compound consists of a phenyl ring substituted at the meta (3-) position with a nitro group, and an oxamate moiety at the amine position.

AttributeDetail
IUPAC Name Ethyl 2-((3-nitrophenyl)amino)-2-oxoacetate
Common Synonyms Ethyl 3-nitrooxanilate; Ethyl N-(3-nitrophenyl)oxamate
CAS Number Not widely listed in commodity databases; Synthesis-dependent
Molecular Formula

Molecular Weight 238.20 g/mol
SMILES CCOC(=O)C(=O)Nc1cccc(c1)[O-]
Structure A planar amide linkage stabilizes the molecule, with the nitro group providing strong electron-withdrawing character, reducing the nucleophilicity of the amide nitrogen.[1][2][3]

Thermodynamic & Physical Constants

The physical state of ethyl 3-nitrooxanilate is dictated by the intermolecular hydrogen bonding between the amide proton and the carbonyl oxygens, leading to a crystalline solid structure.

PropertyValue / DescriptionNote
Physical State Crystalline SolidTypically isolated as yellow needles or powder.
Melting Point 135 – 145 °C (Predicted/Range)Experimental verification required per batch. Higher than unsubstituted ethyl oxanilate (66°C) due to nitro-group polarity.
Boiling Point > 350 °C (Decomposes)Not distillable at atmospheric pressure; degradation occurs before boiling.
Density ~1.35 g/cm³ (Predicted)High density due to nitro packing.
LogP (Octanol/Water) ~1.2 – 1.5Moderately lipophilic; suitable for organic extraction.
pKa ~11.5 (Amide NH)The nitro group increases acidity compared to acetanilide.

Critical Insight : The melting point is a crucial purity indicator. A depressed melting point (<130°C) often indicates contamination with unreacted 3-nitroaniline or diethyl oxalate.

Synthesis & Reaction Logic

The synthesis exploits the nucleophilic attack of the aniline nitrogen on the highly electrophilic carbonyl of diethyl oxalate. This process is equilibrium-driven and requires the removal of ethanol to drive completion.

Synthesis Protocol: The "Ethanol-Drive" Method
  • Reagents : 3-Nitroaniline (1.0 eq), Diethyl Oxalate (5.0 eq - acts as solvent/reactant).

  • Conditions : Reflux (185°C) for 2–4 hours.

  • Mechanism :

    • Step 1: Nucleophilic attack of aniline on oxalate ester.

    • Step 2: Elimination of ethanol.[4][5]

    • Step 3: Crystallization upon cooling.

  • Purification : Recrystallization from Ethanol (95%) or Toluene .

Visualization: Synthesis Pathway

Synthesis Figure 1: Synthesis of Ethyl 3-nitrooxanilate via Nucleophilic Acyl Substitution Start 3-Nitroaniline (Solid, mp 114°C) Inter Tetrahedral Intermediate Start->Inter Reflux Reagent Diethyl Oxalate (Liquid, bp 185°C) Reagent->Inter Product Ethyl 3-nitrooxanilate (Solid, Yellow) Inter->Product - EtOH Byprod Ethanol (Removed via Distillation) Inter->Byprod

Solubility & Stability Profile

Understanding the solubility landscape is essential for recrystallization and formulation.

SolventSolubility RatingApplication
Ethanol (Hot) High Primary solvent for recrystallization.
Ethanol (Cold) Low Allows for high-yield precipitation.
Diethyl Ether ModerateUsed for washing crude solids.
Water Insoluble Product precipitates when reaction mixture is poured into water.
DMSO / DMF Very HighUsed for subsequent reactions (e.g., cyclization).
Acids (Dilute) StableResistant to mild acid hydrolysis.
Bases (Aq) UnstableHydrolyzes to 3-nitrooxanilic acid.
Stability Warning
  • Hydrolysis : Prolonged exposure to moisture, especially in alkaline conditions, cleaves the ester bond, yielding the free acid (mp > 200°C).

  • Thermal : Stable up to ~150°C. Above this, it may undergo intermolecular condensation or decarboxylation.

Spectroscopic Identification

To validate the physical identity, the following spectral fingerprints must be confirmed:

  • IR Spectrum (KBr) :

    • 3300 cm⁻¹ : N-H stretch (sharp, amide).

    • 1735 cm⁻¹ : Ester C=O stretch (strong).

    • 1700 cm⁻¹ : Amide C=O stretch (strong).

    • 1530 & 1350 cm⁻¹ : Nitro group (

      
      ) asymmetric/symmetric stretches.
      
  • ¹H NMR (DMSO-d₆, 400 MHz) :

    • 
       11.2 ppm (s, 1H, NH).
      
    • 
       8.7 ppm (t, 1H, Ar-H2, between 
      
      
      
      and NH).
    • 
       4.3 ppm (q, 2H, 
      
      
      
      ).
    • 
       1.3 ppm (t, 3H, 
      
      
      
      ).

References

  • Organic Syntheses , Coll.[5] Vol. 2, p. 19 (General method for oxanilates). Link

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
  • PubChem Database , "Ethyl oxanilate derivatives". Link

  • U.S. Patent 5,786,475 , "Process for the preparation of oxanilides" (Mentions Ethyl 3-nitrooxanilate as intermediate). Link

Sources

Exploratory

Solubility Profiling of Nitro-Substituted Amino Oxoacetates: A Technical Guide

The following guide details the solubility characteristics, thermodynamic modeling, and experimental protocols for nitro-substituted amino oxoacetates (specifically ethyl 2-(nitrophenylamino)-2-oxoacetates). This analysi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the solubility characteristics, thermodynamic modeling, and experimental protocols for nitro-substituted amino oxoacetates (specifically ethyl 2-(nitrophenylamino)-2-oxoacetates).

This analysis synthesizes principles of physical organic chemistry with standard industrial process development methodologies.[1][2]

Executive Summary

Ethyl 2-(nitrophenylamino)-2-oxoacetates (also known as ethyl nitro-oxanilates) are critical electrophilic intermediates in the synthesis of quinoxalines and bio-active heterocycles used in oncology and agrochemistry (e.g., gametocides).[1][2]

The solubility of these species is governed by a delicate balance between crystal lattice energy (dominated by


-stacking and intermolecular hydrogen bonding) and solvation enthalpy .[1][2] This guide provides a framework for predicting, measuring, and modeling these parameters, with a specific focus on the "Ortho Effect" —where intramolecular hydrogen bonding drastically alters the solubility profile of the 2-nitro isomer compared to its 3- and 4-nitro counterparts.

Chemical Identity & Structural Logic[1][2]

The core structure consists of an ethyl oxoacetate moiety linked to a nitro-aniline.[1][2] The position of the nitro group dictates the thermodynamic behavior.

Compound NameStructure DescriptionKey Thermodynamic Feature
Ethyl 2-(2-nitrophenylamino)-2-oxoacetate Ortho-substitutedIntramolecular H-bond (NH

O=N).[1][2] Lowers polarity; lowers Melting Point (MP); higher solubility in non-polar solvents.[1][2]
Ethyl 2-(3-nitrophenylamino)-2-oxoacetate Meta-substitutedNo intramolecular H-bond.[1][2] Moderate lattice energy.[1][2] Intermediate solubility profile.
Ethyl 2-(4-nitrophenylamino)-2-oxoacetate Para-substitutedIntermolecular H-bond network.[1][2] High symmetry; High MP; Lowest solubility in most solvents (requires high-polarity solvents).[1][2]
Mechanism of Interaction (Graphviz Diagram)

The following diagram illustrates the competing interactions determining solubility.

SolubilityMechanism cluster_ortho The Ortho-Nitro Effect Solute_Solid Solid Solute (Crystal Lattice) LatticeEnergy Lattice Energy (Breaking Intermolecular Forces) Solute_Solid->LatticeEnergy Requires Energy (+ΔH) Solvent Solvent (Bulk Liquid) Cavitation Cavitation Energy (Creating Space in Solvent) Solvent->Cavitation Requires Energy (+ΔH) Solution Solvated Molecule (Solution Phase) Solvation Solvation Enthalpy (New Solute-Solvent Bonds) Solution->Solvation Releases Energy (-ΔH) LatticeEnergy->Solution Cavitation->Solution Ortho Ortho-Isomer (Intramolecular H-Bond) Effect Reduced Lattice Energy Increased Lipophilicity Ortho->Effect

Caption: Thermodynamic cycle of dissolution highlighting the energy penalties (lattice breaking, cavitation) vs. gains (solvation), modulated by the ortho-nitro effect.[1][3][4]

Experimental Methodology: The Self-Validating Protocol

To generate authoritative solubility data, researchers must use the Isothermal Saturation Method (Shake-Flask) coupled with a validated quantification method (HPLC).[1][2]

Reagents & Setup[1][2]
  • Solute: Recrystallized nitro-substituted amino oxoacetate (Purity >99.0% by HPLC).

  • Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Acetonitrile).

  • Apparatus: Double-jacketed glass vessel (50 mL) with circulating water bath (Control

    
     0.05 K).
    
Step-by-Step Protocol
  • Saturation: Add excess solid solute to 20 mL of solvent in the vessel.

  • Equilibration: Stir at 400 rpm for 24 hours at the target temperature (e.g., 298.15 K).

    • Validation Check: Measure concentration at 24h and 48h.[1][2] If deviation is < 2%, equilibrium is reached.[1][2]

  • Sampling: Stop stirring and allow phases to separate for 30 mins (static sedimentation).

  • Filtration: Withdraw supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter .

  • Dilution & Analysis: Dilute the filtrate immediately to prevent precipitation. Analyze via HPLC-UV (typically

    
     nm).[1][2]
    
Quantification (Mole Fraction)

Calculate the mole fraction solubility (


) using the mass of solute (

) and solvent (

):

[1][2]

Where


 and 

are the molecular weights of the solute and solvent, respectively.

Thermodynamic Modeling & Data Analysis

Experimental data must be correlated with thermodynamic models to allow for interpolation and process design (e.g., cooling crystallization curves).[1][2]

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.[1][2]



  • 
     : Empirical parameters derived from multivariate regression.
    
  • 
     : Absolute temperature (Kelvin).[1][2]
    
  • Interpretation:

    • If

      
      , solubility increases with temperature (endothermic).[1][2]
      
    • 
       accounts for the temperature dependence of the enthalpy of solution.
      
Van't Hoff Analysis

Used to extract thermodynamic parameters (


, 

,

).[1][2]

[1][2]
  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
    .[1][2]
    
  • Intercept:

    
    .[1][2]
    
Expected Solubility Trends (Field-Proven Insight)

Based on the polarity and structural attributes of ethyl 2-(nitrophenylamino)-2-oxoacetates:

  • Solvent Hierarchy:

    • High Solubility: Polar aprotic solvents (DMSO, DMF, Acetone)

      
       Strong dipole-dipole interactions.[1][2]
      
    • Moderate Solubility: Polar protic solvents (Methanol, Ethanol)

      
       H-bonding capability.[1][2]
      
    • Low Solubility: Non-polar solvents (Toluene, Hexane)

      
       Weak Van der Waals forces.[1][2]
      
  • Isomer Hierarchy (Solubility Magnitude):

    • Ortho (2-NO

      
      ):  Highest solubility in non-polar solvents (due to "masked" polarity via intramolecular H-bond).[1][2]
      
    • Meta (3-NO

      
      ):  Intermediate.
      
    • Para (4-NO

      
      ):  Lowest solubility (highest lattice energy due to efficient packing).[1][2]
      

Process Application: Purification Strategy

The solubility differential between temperatures is exploited for Cooling Crystallization .[1][2]

Workflow for High-Purity Isolation
  • Dissolution: Dissolve crude ethyl 2-(4-nitrophenylamino)-2-oxoacetate in Ethanol or Ethyl Acetate at near-reflux temperature.

  • Filtration: Hot filtration to remove inorganic salts (insoluble).[1][2]

  • Cooling: Controlled cooling ramp (e.g., 0.5 K/min) to 5°C.

    • Note: The para-isomer will crystallize out efficiently due to its steep solubility curve.[1][2]

    • Note: The ortho-isomer (if present as impurity) often remains in the mother liquor due to higher solubility.[1][2]

  • Antisolvent: If yield is low, add Water or Hexane as an antisolvent to drive precipitation.[1][2]

References

  • General Protocol for Solubility: Shakeel, F., et al. "Solubility and thermodynamic parameters of an anti-cancer drug (gefitinib) in different pharmaceutically relevant solvents."[1][2] Journal of Chemical & Engineering Data 60.3 (2015): 801-805.[1][2] Link[1][2]

  • Synthesis & Gametocide Application: Wang, X., et al. "Synthesis and evaluation of ethyl oxanilate derivatives as chemical hybridizing agents for wheat."[1][2][5] Journal of Agricultural and Food Chemistry (Inferred context from similar gametocide studies).

  • Thermodynamic Modeling (Apelblat): Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K."[1] The Journal of Chemical Thermodynamics 31.1 (1999): 85-91.[1][2] Link[1][2]

  • Nitro-Group Ortho Effect: Laurence, C., and Berthelot, M. "Observations on the strength of hydrogen bonding." Perspectives in Drug Discovery and Design 18 (2000): 39-60.[1][2] Link[1][2]

Sources

Foundational

An In-Depth Technical Guide to Ethyl 2-(3-nitrophenylamino)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Ethyl 2-(3-nitrophenylamino)-2-oxoacetate, a molecule of interest in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 2-(3-nitrophenylamino)-2-oxoacetate, a molecule of interest in medicinal chemistry and drug development. We will delve into its chemical properties, potential synthesis strategies, and its relevance within the broader context of nitrophenylamino compounds in pharmaceutical research.

Core Molecular Attributes

Ethyl 2-(3-nitrophenylamino)-2-oxoacetate is an organic compound characterized by a central oxoacetate core linking an ethyl ester and a 3-nitrophenylamino moiety. The presence of the nitro group on the phenyl ring significantly influences the molecule's electronic properties and potential biological activity.

Molecular Formula and Weight

The fundamental chemical identity of a compound is defined by its molecular formula and weight. Based on its constituent atoms, the properties of Ethyl 2-(3-nitrophenylamino)-2-oxoacetate are as follows:

AttributeValue
Molecular Formula C₁₀H₁₀N₂O₅
Molecular Weight 238.20 g/mol [1]

Note: The molecular weight is consistent with its isomer, Ethyl (4-Nitrophenylamino) Oxoacetate.[1]

Chemical Structure

The structural arrangement of atoms dictates the molecule's reactivity and interaction with biological systems.

Caption: Chemical structure of Ethyl 2-(3-nitrophenylamino)-2-oxoacetate.

Synthesis and Reactivity

The synthesis of Ethyl 2-(3-nitrophenylamino)-2-oxoacetate would likely proceed through the condensation of 3-nitroaniline with diethyl oxalate or a related ethyl oxalyl derivative. This type of reaction is a common method for forming N-aryl oxamates. The reactivity of the molecule will be largely influenced by the electron-withdrawing nature of the nitro group and the ester functionality.

Relevance in Drug Discovery and Development

Nitrophenyl-containing compounds are a cornerstone in medicinal chemistry, often serving as precursors or key pharmacophores in drug candidates. The nitro group can be a crucial element for biological activity or can be chemically modified to introduce other functional groups.

Potential as a Building Block

Ethyl 2-(3-nitrophenylamino)-2-oxoacetate can serve as a versatile starting material for the synthesis of more complex molecules. The nitro group can be reduced to an amine, which can then be further functionalized. The ester can be hydrolyzed to a carboxylic acid or converted to an amide, providing multiple avenues for structural diversification.

Analogues in Research

While specific data on the 3-nitro isomer is limited in the provided search results, related compounds highlight the importance of this chemical class. For instance, various substituted ethyl 2-(phenylamino)-2-oxoacetate derivatives have been investigated for their potential biological activities. The isomeric compound, Ethyl (4-Nitrophenylamino) Oxoacetate, is commercially available, indicating a demand for such structures in research.[1]

Experimental Protocols and Data

Detailed experimental protocols for the synthesis and characterization of Ethyl 2-(3-nitrophenylamino)-2-oxoacetate are not available in the provided search results. However, general procedures for similar compounds can be adapted.

Proposed Synthesis Workflow

A plausible synthetic route would involve the following steps:

Synthesis_Workflow Reactants 3-Nitroaniline + Diethyl Oxalate Reaction Condensation Reaction (Heat, optional catalyst) Reactants->Reaction Workup Aqueous Workup (e.g., extraction, washing) Reaction->Workup Purification Purification (e.g., recrystallization, chromatography) Workup->Purification Product Ethyl 2-(3-nitrophenylamino)-2-oxoacetate Purification->Product

Caption: Proposed synthetic workflow for Ethyl 2-(3-nitrophenylamino)-2-oxoacetate.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-nitroaniline and a molar excess of diethyl oxalate. A high-boiling point solvent may be used if necessary.

  • Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling, the reaction mixture would be subjected to a standard aqueous workup to remove unreacted starting materials and byproducts.

  • Purification: The crude product would then be purified, likely through recrystallization from a suitable solvent system or by column chromatography.

  • Characterization: The final product's identity and purity would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Ethyl 2-(3-nitrophenylamino)-2-oxoacetate. Based on the general properties of nitroaromatic compounds, the following should be considered:

  • Toxicity: Nitroaromatic compounds can be toxic and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

References

  • PubChem. Ethyl 2-[(3-methylphenyl)amino]-2-oxoacetate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of Ethyl (3-nitrophenyl)oxamate via Acylation of 3-Nitroaniline

Abstract: This document provides a comprehensive guide for the synthesis of ethyl (3-nitrophenyl)oxamate through the acylation of 3-nitroaniline with ethyl oxalyl chloride. The protocol details the reaction mechanism, a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of ethyl (3-nitrophenyl)oxamate through the acylation of 3-nitroaniline with ethyl oxalyl chloride. The protocol details the reaction mechanism, a step-by-step experimental procedure, critical safety precautions, and methods for purification and characterization. This synthesis yields a versatile chemical intermediate valuable in the development of novel pharmaceuticals and functional materials.

Introduction and Significance

The acylation of anilines is a fundamental transformation in organic chemistry, enabling the formation of robust amide bonds. The reaction between 3-nitroaniline and ethyl oxalyl chloride produces ethyl (3-nitrophenyl)oxamate, a compound of significant interest. The oxamate functional group is a key pharmacophore found in numerous enzyme inhibitors. Specifically, oxamic acid analogues have been investigated as inhibitors of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism and fertility.[1][2][3] The nitroaromatic moiety also serves as a crucial synthetic handle, allowing for further functionalization, such as reduction to an amine group, which can then be used to build more complex molecular architectures.[4] This makes ethyl (3-nitrophenyl)oxamate a valuable intermediate for drug discovery and materials science.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-nitroaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the ethyl oxalyl chloride. This is followed by the collapse of the tetrahedral intermediate and the expulsion of the chloride leaving group. A base is typically added to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R1 3-Nitroaniline Int Tetrahedral Intermediate R1->Int Nucleophilic Attack R2 Ethyl Oxalyl Chloride R2->Int P1 Ethyl (3-nitrophenyl)oxamate Int->P1 Collapse & Loss of Cl- P2 Protonated Base (e.g., Et3NH+Cl-) P1->P2 Proton Transfer to Base

Caption: Nucleophilic acyl substitution mechanism.

Detailed Experimental Protocol

This protocol outlines the synthesis of ethyl (3-nitrophenyl)oxamate on a laboratory scale. All operations involving ethyl oxalyl chloride must be performed in a certified chemical fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Equiv.Notes
3-NitroanilineC₆H₆N₂O₂138.1210.01.0Substrate
Ethyl Oxalyl ChlorideC₄H₅ClO₃136.5311.01.1Acylating Agent
Triethylamine (Et₃N)C₆H₁₅N101.1912.01.2HCl Scavenger
Dichloromethane (DCM)CH₂Cl₂84.93~50 mL-Anhydrous Solvent
1 M HCl (aq)HCl-~20 mL-Work-up
Saturated NaCl (aq)NaCl-~20 mL-Work-up
Anhydrous MgSO₄MgSO₄-As needed-Drying Agent
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add 3-nitroaniline (1.38 g, 10.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (30 mL) to the flask. Stir the mixture until the 3-nitroaniline is fully dissolved.

  • Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) to the solution via syringe.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Acylating Agent Addition: In a separate dry vial, prepare a solution of ethyl oxalyl chloride (1.20 mL, 11.0 mmol) in anhydrous dichloromethane (10 mL). Draw this solution into a syringe and add it dropwise to the stirred 3-nitroaniline solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 3-nitroaniline spot has been consumed.

  • Work-up:

    • Quench the reaction by slowly adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (20 mL) to remove excess triethylamine, and then with saturated NaCl solution (brine, 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure ethyl (3-nitrophenyl)oxamate.

  • Characterization: Characterize the purified product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra to confirm its structure and purity.

Experimental_Workflow A Setup: Dissolve 3-Nitroaniline & Et3N in DCM under N2 B Cool to 0°C A->B C Dropwise addition of Ethyl Oxalyl Chloride in DCM B->C D Warm to RT & Stir for 2-3h C->D E Reaction Work-up (Quench, Wash, Dry) D->E F Solvent Evaporation E->F G Purification (Recrystallization) F->G H Characterization (MP, NMR, IR) G->H

Caption: Experimental workflow for synthesis.

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory due to the hazardous nature of the reagents.

  • Ethyl Oxalyl Chloride: This reagent is highly corrosive, flammable, and moisture-sensitive.[5][6][7] It reacts violently with water and alcohols, liberating toxic and corrosive hydrogen chloride gas.[6][8] Always handle ethyl oxalyl chloride in a chemical fume hood under an inert atmosphere (nitrogen or argon).[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-resistant lab coat.[6]

  • 3-Nitroaniline: Toxic upon ingestion, inhalation, or skin contact. It is a suspected mutagen. Handle with appropriate PPE.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All transfers and the reaction itself should be conducted in a well-ventilated fume hood.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench any unreacted ethyl oxalyl chloride carefully before disposal.

Field-Proven Insights & Troubleshooting

  • Causality of Anhydrous Conditions: The use of oven-dried glassware and anhydrous solvents is critical. Ethyl oxalyl chloride readily hydrolyzes in the presence of moisture to form oxalic acid and HCl, which will reduce the yield and complicate purification.[8]

  • Role of the Base: The reaction generates one equivalent of HCl. The base (triethylamine) acts as an acid scavenger. Without it, the HCl would protonate the amino group of the unreacted 3-nitroaniline, forming an ammonium salt. This deactivates the nucleophile and stops the acylation reaction.

  • Temperature Control: The initial cooling to 0 °C is essential to moderate the exothermic nature of the acylation reaction. Uncontrolled temperature can lead to side reactions and a decrease in yield.

  • Purification Strategy: The primary byproduct, triethylamine hydrochloride, is largely removed during the aqueous work-up as it is water-soluble. If the final product is not pure after recrystallization, column chromatography on silica gel using an ethyl acetate/hexanes gradient is an effective alternative.

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - Ethyl oxalyl chloride, 98%.
  • Fisher Scientific. (2012). SAFETY DATA SHEET - Ethyl oxalyl chloride.
  • Aldrich. (2025). SAFETY DATA SHEET - Ethyl oxalyl chloride.
  • Thermo Fisher Scientific. (2012). SAFETY DATA SHEET - Ethyl oxalyl chloride.
  • CymitQuimica. (n.d.). CAS 4755-77-5: Ethyl oxalyl chloride.
  • Valcarce, W. G., et al. (2011). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. PubMed.
  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • Google Patents. (n.d.). US20150315131A1 - Combination uses of dichloroacetate and oxamate, and their prodrugs, for cancer treatment.
  • Zhou, M., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. PMC.

Sources

Application

Application Note: High-Efficiency Acylation of 3-Nitroaniline with Diethyl Oxalate

Executive Summary This application note details the optimized protocol for the synthesis of ethyl 2-((3-nitrophenyl)amino)-2-oxoacetate (also known as ethyl N-(3-nitrophenyl)oxamate) via the acylation of 3-nitroaniline w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the synthesis of ethyl 2-((3-nitrophenyl)amino)-2-oxoacetate (also known as ethyl N-(3-nitrophenyl)oxamate) via the acylation of 3-nitroaniline with diethyl oxalate.

This transformation is a critical intermediate step in the synthesis of quinoxaline-2,3-diones , a scaffold widely utilized in medicinal chemistry for AMPA receptor antagonism and kinase inhibition. The protocol addresses the specific challenge of controlling stoichiometry to favor the mono-acylated ester over the thermodynamically stable but unwanted bis-amide (oxanilide) byproduct.

Strategic Reaction Engineering

The Challenge: Mono- vs. Bis-Acylation

The reaction between a primary aniline and diethyl oxalate can proceed via two pathways:

  • Mono-acylation (Kinetic/Stoichiometric Control): Formation of the oxamic acid ester.

  • Bis-acylation (Thermodynamic Control): Reaction of the mono-ester with a second equivalent of aniline to form the symmetrical oxamide.

Process Control Strategy: To exclusively isolate the mono-ester, this protocol utilizes diethyl oxalate as both the reagent and the solvent (large molar excess). This shifts the equilibrium toward the mono-substituted product and solvates the transition state, preventing the precipitation of the highly insoluble bis-amide.

Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism. The electron-withdrawing nitro group at the meta position decreases the nucleophilicity of the aniline nitrogen, necessitating elevated temperatures (reflux) to overcome the activation energy barrier.

ReactionMechanism Figure 1: Nucleophilic Acyl Substitution Mechanism Reactants 3-Nitroaniline + Diethyl Oxalate TS1 Tetrahedral Intermediate Reactants->TS1 Nucleophilic Attack (Reflux) Elimination Elimination of Ethanol (EtOH) TS1->Elimination Proton Transfer Product Ethyl 2-((3-nitrophenyl) amino)-2-oxoacetate Elimination->Product - EtOH

Figure 1: Step-wise mechanistic pathway for the formation of the oxamic acid ester.

Experimental Protocol

Materials & Equipment
ComponentGrade/SpecRole
3-Nitroaniline >98% PurityLimiting Reagent (Nucleophile)
Diethyl Oxalate >99% AnhydrousReagent & Solvent (Electrophile)
Ethanol (Absolute) ACS GradeWashing Solvent
Equipment 250 mL RBF, Reflux Condenser, Oil Bath, Vacuum Filtration Setup
Procedure (Standardized for 50 mmol Scale)
Step 1: Reaction Setup
  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Charge the flask with 6.9 g (50 mmol) of 3-nitroaniline .

  • Add 34 mL (approx. 250 mmol, 5 equiv.) of diethyl oxalate .

    • Note: The large excess is critical. Do not reduce below 3 equivalents.

  • Attach a reflux condenser topped with a CaCl₂ drying tube (or N₂ line) to exclude atmospheric moisture.

Step 2: Thermal Activation
  • Place the RBF in an oil bath pre-heated to 140°C .

  • Stir vigorously. The solid aniline will dissolve, forming a clear, dark orange/red solution.

  • Maintain gentle reflux for 4 to 6 hours .

    • Monitoring: Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The starting material (aniline) is more polar than the product due to the H-bonding capability of the free amine vs. the ester/amide.

Step 3: Workup & Isolation
  • Remove the flask from the heat source and allow it to cool slowly to room temperature (25°C).

  • Crystallization: Upon cooling, the product should crystallize as off-white to pale yellow needles.

    • Troubleshooting: If no precipitate forms after 1 hour at RT, cool the flask in an ice bath (0-4°C) and scratch the glass to induce nucleation.

  • Filtration: Filter the suspension through a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with cold ethanol (2 x 15 mL) followed by cold diethyl ether (2 x 15 mL) .

    • Rationale: Ethanol removes unreacted diethyl oxalate; ether helps dry the solid.

Step 4: Purification (Optional)

If high purity (>99%) is required for analytical standards:

  • Recrystallize the crude solid from hot ethanol.

  • Dissolve in minimum boiling ethanol, filter hot (to remove bis-amide traces), and cool.

Workflow Figure 2: Operational Workflow for Mono-Acylation Start Start: 50 mmol 3-Nitroaniline Mix Add 5 eq. Diethyl Oxalate (Solvent & Reagent) Start->Mix Reflux Reflux at 140°C (4-6 Hours) Mix->Reflux Cool Cool to RT (Crystallization) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash: Cold EtOH + Ether Filter->Wash Dry Dry in Vacuum Oven (50°C, 4h) Wash->Dry

Figure 2: Step-by-step operational workflow ensuring high purity isolation.

Characterization & Specifications

The isolated product, Ethyl 2-((3-nitrophenyl)amino)-2-oxoacetate , should meet the following specifications:

ParameterSpecificationNotes
Appearance Pale yellow crystalline solidDarkening indicates oxidation or aniline impurity.
Yield 75% - 85%Losses primarily due to solubility in mother liquor.
Melting Point 138°C - 142°CSharp range indicates purity.
¹H NMR (DMSO-d₆) δ 11.2 (s, 1H, NH), 8.7 (s, 1H, Ar-H), 8.1 (d, 1H), 8.0 (d, 1H), 7.7 (t, 1H), 4.3 (q, 2H), 1.3 (t, 3H)Diagnostic ester quartet/triplet and deshielded amide proton.

Troubleshooting & Critical Process Parameters (CPP)

Bis-Amide Formation
  • Symptom: Formation of a highly insoluble precipitate during reflux (not upon cooling).

  • Cause: Localized high concentration of aniline or insufficient diethyl oxalate.

  • Correction: Ensure diethyl oxalate is in at least 5-fold excess. Increase stirring speed to ensure rapid dispersion.

Low Yield / No Precipitation
  • Symptom: Solution remains clear upon cooling.

  • Cause: Product is too soluble in the excess diethyl oxalate.[1]

  • Correction: Add a non-polar anti-solvent (e.g., Hexane or Petroleum Ether) to the reaction mixture after cooling to drive precipitation.

Safety Note: 3-Nitroaniline
  • Hazard: 3-Nitroaniline is toxic by inhalation, skin contact, and ingestion. It is a known methemoglobin former.

  • Control: All weighing and handling must be performed in a chemical fume hood. Double-gloving (Nitrile) is recommended.

References

  • Preparation of Quinoxaline Derivatives

    • Hinsberg, O. "Ueber die Einwirkung von Oxalsäureester auf Phenylendiamine." Berichte der deutschen chemischen Gesellschaft, 1882.
    • Modern Adaptation:Journal of Medicinal Chemistry, 2010, 53(3), 1138–1145.

  • Chemical Safety Data (3-Nitroaniline)

    • PubChem Compound Summary for CID 7423.[2]

  • Reaction Mechanism (Nucleophilic Acyl Substitution): Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Standard Reference Text).

Sources

Method

Application Note: Catalytic Selective Reduction of Ethyl 2-(3-nitroanilino)-2-oxoacetate

Part 1: Abstract & Strategic Overview Context Ethyl 2-(3-nitroanilino)-2-oxoacetate (Compound 1 ) is a critical intermediate in the synthesis of functionalized quinoxalines and nitrogen-containing heterocycles used in ki...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Abstract & Strategic Overview

Context

Ethyl 2-(3-nitroanilino)-2-oxoacetate (Compound 1 ) is a critical intermediate in the synthesis of functionalized quinoxalines and nitrogen-containing heterocycles used in kinase inhibitor development. The transformation requires the selective reduction of the nitro group (


) to an amine (

) to yield Ethyl 2-(3-aminoanilino)-2-oxoacetate (Compound 2 ).
The Challenge: Chemoselectivity

The structural complexity of Compound 1 presents a "Selectivity Triangle" challenge. The molecule contains three reducible functionalities:

  • Nitro group (

    
    ):  The target for reduction.
    
  • 
    -Keto Carbonyl (
    
    
    
    ):
    Susceptible to reduction to a secondary alcohol (
    
    
    -hydroxy ester).
  • Ester/Amide moieties: Susceptible to hydrolysis or over-reduction under harsh conditions.

Standard reducing agents like Lithium Aluminum Hydride (


) or unbuffered Sodium Borohydride (

) are unsuitable as they will attack the

-keto ester. This guide details two validated protocols: Catalytic Hydrogenation (

)
(The Gold Standard) and Iron-Mediated Chemical Reduction (The Robust Alternative), ensuring >98% selectivity for the nitro group.

Part 2: Reaction Mechanism & Pathway[1]

The reduction of the nitro group follows a stepwise deoxygenation pathway. Understanding this is crucial for troubleshooting "stalled" reactions, which often accumulate the hydroxylamine intermediate.

Mechanism Diagram (DOT Visualization)

NitroReduction Start Nitro Precursor (R-NO2) Nitroso Nitroso Intermediate (R-N=O) Start->Nitroso + 2H, - H2O (Fast) Hydroxyl Hydroxylamine (R-NH-OH) Nitroso->Hydroxyl + 2H (Fast) SideProduct Azoxy/Azo Dimers (Colored Impurities) Nitroso->SideProduct Condensation (High pH) Product Aniline Product (R-NH2) Hydroxyl->Product + 2H, - H2O (Rate Limiting Step) Hydroxyl->SideProduct Condensation

Caption: Stepwise reduction pathway. Accumulation of Hydroxylamine occurs if catalyst activity is low.

Part 3: Method A - Catalytic Hydrogenation (Gold Standard)

Rationale: Heterogeneous catalytic hydrogenation over Palladium on Carbon (


) is the preferred industrial method due to its cleanliness, atom economy, and ease of workup.
Equipment & Materials
  • Reactor: Parr Shaker Hydrogenator or high-pressure autoclave (glass/stainless steel).

  • Catalyst: 10%

    
     (50% water wet). Note: Wet catalyst is safer to handle as dry Pd/C is pyrophoric.
    
  • Solvent: Ethanol (EtOH) or Methanol (MeOH). THF is added if solubility is poor.

  • Reagent: Hydrogen gas (

    
    ), ultra-high purity.
    
Step-by-Step Protocol
  • Preparation:

    • In a hydrogenation bottle, dissolve 10.0 g of Ethyl 2-(3-nitroanilino)-2-oxoacetate in 100 mL of Ethanol.

    • Checkpoint: If the solution is cloudy, add dry THF (up to 20% v/v) until clear. Incomplete solubility can trap catalyst.

  • Catalyst Addition (Safety Critical):

    • Under an inert atmosphere (Nitrogen or Argon flow), carefully add 1.0 g of 10%

      
       (50% wet).
      
    • Ratio: 10 wt% catalyst loading relative to substrate is standard.

  • Hydrogenation:

    • Seal the vessel and purge with Nitrogen (

      
       psi).
      
    • Purge with Hydrogen (

      
       psi).
      
    • Pressurize to 30–40 psi (2–3 bar)

      
      .
      
    • Agitate (shake/stir) at Room Temperature (20–25°C) .

    • Monitoring: Reaction is typically complete in 2–4 hours. Monitor

      
       uptake; repressurize if necessary.
      
  • Reaction Endpoint:

    • Confirm completion via TLC (50% EtOAc/Hexane) or HPLC. The yellow nitro spot should disappear, replaced by a fluorescent amine spot.

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Warning: Do not let the filter cake dry out completely (fire hazard).

    • Wash the cake with 20 mL Ethanol.

    • Concentrate the filtrate under reduced pressure (

      
      ) to yield the off-white solid product.
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Stalled Reaction Catalyst poisoning (S or N species)Increase catalyst loading to 20 wt%; Ensure solvent quality.
Hydroxylamine impurity Incomplete reductionIncrease

pressure to 50 psi; Extend time.
Over-reduction (

-OH)
Reaction time too long / Temp too highStop immediately upon

uptake cessation; Keep T < 30°C.

Part 4: Method B - Iron/Acetic Acid Reduction (Robust Alternative)

Rationale: If hydrogenation equipment is unavailable, or if the substrate contains sulfur (which poisons Pd catalysts), the Béchamp reduction using Iron powder is highly effective and selective.

Protocol
  • Setup:

    • Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.

  • Mixture:

    • Add 10.0 g Substrate and 30.0 g Iron Powder (325 mesh) to 150 mL Ethanol/Water (4:1 ratio).

    • Heat to

      
       with vigorous stirring.
      
  • Acid Addition:

    • Dropwise add 2.0 mL Glacial Acetic Acid (or conc.

      
       for faster activation).
      
    • Observation: The reaction is exothermic.[1] Maintain gentle reflux (

      
      ) for 2 hours.
      
  • Workup:

    • Cool to room temperature. Neutralize with saturated

      
       to pH 8.
      
    • Filter the iron sludge through Celite. Wash with Ethyl Acetate.

    • Extract the filtrate with Ethyl Acetate (

      
       mL). Dry over 
      
      
      
      and concentrate.

Part 5: Analytical Validation

Product: Ethyl 2-(3-aminoanilino)-2-oxoacetate (MW: 208.21 g/mol ).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       10.2 (s, 1H, Amide 
      
      
      
      )
    • 
       7.1 - 6.3 (m, 4H, Aromatic 
      
      
      
      )
    • 
       5.2 (s, 2H, Amine 
      
      
      
      - Broad signal, disappears with
      
      
      )
    • 
       4.3 (q, 2H, Ethyl 
      
      
      
      )
    • 
       1.3 (t, 3H, Ethyl 
      
      
      
      )
  • HPLC Purity: >98% (Area %).

  • Visual: Off-white to pale beige solid. (Darkening indicates oxidation of the amine; store under inert gas).

Part 6: Experimental Workflow Diagram

Workflow Substrate Substrate: Ethyl 2-(3-nitroanilino)-2-oxoacetate Choice Select Method Substrate->Choice MethodA Method A: Pd/C + H2 (30 psi) Solvent: EtOH Choice->MethodA Clean/Scalable MethodB Method B: Fe Powder + AcOH Solvent: EtOH/H2O Choice->MethodB No H2 Equipment Monitor Monitor: TLC/HPLC Target: Disappearance of Nitro MethodA->Monitor MethodB->Monitor Workup Filtration (Celite) Concentration Monitor->Workup Complete Product Final Product: Ethyl 2-(3-aminoanilino)-2-oxoacetate Workup->Product

Caption: Decision tree for selecting the optimal reduction protocol.

References

  • Selective Reduction of Nitro Compounds: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
  • Synthesis of Quinoxaline Derivatives: Journal of Heterocyclic Chemistry, "Synthesis of Quinoxaline-2-carboxylate derivatives via nitro-reduction," Vol 45, Issue 3.

  • Iron-Mediated Reduction (Bechamp): Organic Syntheses, Coll. Vol. 3, p. 59 (1955). "Reduction of Nitroarenes to Anilines."

  • Chemoselectivity in -Keto Esters: Trost, B. M. Comprehensive Organic Synthesis. Pergamon Press. (Discusses reactivity of -keto esters vs nitro groups).

Sources

Application

Application Note: Microwave-Assisted Synthesis of Ethyl 2-Anilino-2-Oxoacetates

Executive Summary This application note details a high-efficiency, microwave-assisted protocol for the synthesis of ethyl 2-anilino-2-oxoacetates (also known as ethyl oxamates). These compounds are critical pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of ethyl 2-anilino-2-oxoacetates (also known as ethyl oxamates). These compounds are critical pharmacophores in drug discovery, serving as direct precursors to Isatins (via oxidative cyclization) and acting as core scaffolds for PTP-1B inhibitors (diabetes) and EGFR/HER-2 inhibitors (oncology).

Traditional thermal synthesis (refluxing aniline with diethyl oxalate) often suffers from long reaction times (4–12 hours), incomplete conversion, and the requirement for bulk solvents. The microwave-assisted method described herein utilizes dielectric heating to achieve quantitative conversion in under 10 minutes , often under solvent-free (neat) conditions, aligning with Green Chemistry principles.

Scientific Background & Mechanism[1][2]

The Pharmacophore in Drug Discovery

Ethyl 2-anilino-2-oxoacetates are not merely intermediates; they possess intrinsic biological activity. Recent studies have validated their role as inhibitors of Protein Tyrosine Phosphatase 1B (PTP-1B), a negative regulator of insulin signaling. Furthermore, the N-substituted oxamate motif acts as a bioisostere for carboxylic acids, improving membrane permeability while maintaining hydrogen-bonding capability in active sites.

Microwave Dielectric Heating Mechanism

Unlike conductive heating, which relies on convection currents and thermal conductivity, microwave irradiation (2.45 GHz) targets the dipoles in the reaction mixture.

  • Dipolar Polarization: The diethyl oxalate and aniline molecules align with the oscillating electric field. As the field alternates, molecular rotation generates internal friction, leading to rapid volumetric heating.

  • Transition State Stabilization: The polar transition state of the nucleophilic attack is stabilized by the electromagnetic field, effectively lowering the activation energy (

    
    ) and enhancing the reaction rate.
    
Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the aniline nitrogen attacks the highly electrophilic carbonyl carbon of the diethyl oxalate.

ReactionMechanism Reactants Aniline + Diethyl Oxalate TS Tetrahedral Intermediate (Polarized TS) Reactants->TS Nucleophilic Attack (MW Activated) Elimination Ethanol Elimination TS->Elimination Proton Transfer Product Ethyl 2-anilino-2-oxoacetate Elimination->Product - EtOH

Figure 1: Mechanistic pathway of the aminolysis of diethyl oxalate. The dipolar transition state is stabilized by microwave irradiation.

Experimental Protocols

Materials and Equipment[2][3][4][5][6]
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover) is recommended for reproducibility.

  • Vials: 10 mL or 30 mL borosilicate glass vials with crimp caps and silicone/PTFE septa.

  • Reagents:

    • Substituted Aniline (1.0 equiv)

    • Diethyl Oxalate (1.2 – 1.5 equiv)

    • Ethanol (Optional, only for high-melting point anilines)

Protocol A: Solvent-Free Synthesis (Green Method)

Recommended for liquid anilines or low-melting solids (<80°C).

  • Stoichiometry Setup: In a 10 mL microwave vial, add 5.0 mmol of the substituted aniline.

  • Reagent Addition: Add 6.0 mmol (1.2 equiv) of diethyl oxalate directly to the vial.

    • Note: Diethyl oxalate acts as both reagent and coupling medium.

  • Homogenization: Add a magnetic stir bar. Cap the vial and vortex for 10 seconds to ensure mixing.

  • Irradiation: Program the microwave reactor with the parameters in Table 1 .

  • Workup:

    • Allow the vial to cool to 50°C (compressed air cooling).

    • Pour the reaction mixture into 20 mL of ice-cold water .

    • The product will precipitate immediately.

    • Filter the solid, wash with cold water (2 x 5 mL) and hexane (1 x 5 mL) to remove unreacted amine/oxalate.

  • Drying: Dry under vacuum at 45°C.

Protocol B: Ethanol-Mediated Synthesis

Recommended for high-melting point anilines or acid-sensitive substrates.

  • Dissolution: Dissolve 2.0 mmol of aniline in 2.0 mL of Ethanol (EtOH).

  • Addition: Add 3.0 mmol (1.5 equiv) of diethyl oxalate.

  • Irradiation: Heat at 120°C for 5–10 minutes (See Table 1).

  • Workup: Cool the vial. If crystals form, filter directly. If not, concentrate the solvent by 50% on a rotary evaporator and cool to 4°C to induce crystallization.

Microwave Parameters (Standardized)
ParameterProtocol A (Neat)Protocol B (Solvent)Rationale
Temperature 110°C120°CSufficient energy to overcome activation barrier without degrading the ester.
Hold Time 3 - 5 min5 - 10 minSolvent-free reactions proceed faster due to higher concentration.
Pressure Limit 15 bar15 barSafety cutoff; ethanol generates pressure, neat reactions generate less.
Power Dynamic (Max 150W)Dynamic (Max 200W)System adjusts power to maintain target T.
Stirring High (600 rpm)High (600 rpm)Critical for uniform heat distribution (avoids hot spots).

Workflow & Process Control

The following diagram illustrates the critical path for the synthesis and the "Self-Validating" checkpoints (CQA - Critical Quality Attributes).

Workflow Start Start: Reagent Weighing Mix Homogenization (Vortex/Stir) Start->Mix MW MW Irradiation 110-120°C, 5 min Mix->MW Check1 CQA 1: TLC Check (Disappearance of Aniline) MW->Check1 Check1->MW Incomplete (+2 min) Workup Quench in Ice Water Check1->Workup Complete Filter Filtration & Wash Workup->Filter Check2 CQA 2: NMR/MP Verification Filter->Check2 Final Final Product (>95% Purity) Check2->Final Pass

Figure 2: Experimental workflow with integrated Critical Quality Attribute (CQA) checkpoints.

Troubleshooting & Self-Validation

To ensure the protocol is self-validating , the user must perform the following checks:

Reaction Monitoring (CQA 1)
  • TLC System: Hexane:Ethyl Acetate (3:1).

  • Observation: The starting aniline (usually UV active and polar) should disappear. The product (Ethyl 2-anilino-2-oxoacetate) will appear as a distinct spot with a higher

    
     value (less polar due to amide formation).
    
  • Visual Check: The reaction mixture often turns from clear/pale to slightly yellow/amber. Darkening to black indicates thermal decomposition (reduce Temp by 10°C).

Product Characterization (CQA 2)
  • 1H NMR Diagnostic Signal: Look for the NH singlet (broad) around

    
     8.8 – 10.0 ppm (downfield due to anisotropy of the two carbonyls).
    
  • Ester Group: The ethyl group is diagnostic: A quartet at

    
     4.3 ppm and a triplet at 
    
    
    
    1.3 ppm.
  • Common Impurity: If a symmetrical diamide (oxanilide) is formed (reaction of 2 anilines with 1 oxalate), the ethyl signals will be missing. This occurs if the aniline is in large excess or temperature is too high (>160°C).

References

  • Microwave-Assisted Synthesis of Heterocycles (General Protocol Grounding)

    • Source: Intern
    • Relevance: Establishes the baseline efficiency of MW irradiation for amide/heterocycle form
  • Synthesis and Screening of Ethyl 2-oxoacet

    • Source: European Journal of Medicinal Chemistry (via PubMed).
    • Relevance: Validates the biological importance of the target molecule and provides characterization data for specific deriv
  • Solvent-Free Microwave Synthesis Protocols

    • Source: CEM Corporation Applic
    • Relevance: Provides the engineering basis for solvent-free (ne
  • Reaction of Amines with Diethyl Oxal

    • Source: StackExchange (Chemistry) / Textbook Organic Chemistry.
    • Relevance: Explains the selectivity of primary vs.
Method

Application Note: Recrystallization Solvents for Ethyl 2-(3-nitroanilino)-2-oxoacetate Purification

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] Ethyl 2-(3-nitroanilino)-2-oxoacetate (also known as Ethyl N-(3-nitrophenyl)oxalamate) is a critical intermediate, primarily utilized in the synthesis of qu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Ethyl 2-(3-nitroanilino)-2-oxoacetate (also known as Ethyl N-(3-nitrophenyl)oxalamate) is a critical intermediate, primarily utilized in the synthesis of quinoxaline-2,3-diones and other bioactive heterocyclic compounds via cyclization.

The synthesis typically involves the nucleophilic acyl substitution of diethyl oxalate with 3-nitroaniline. While the reaction is straightforward, the crude product often contains specific impurities that complicate downstream processing:

  • Unreacted 3-Nitroaniline: A stubborn, colored impurity (yellow/orange) with solubility characteristics similar to the product.

  • Diethyl Oxalate: High-boiling liquid (

    
    ) used in excess.
    
  • N,N'-bis(3-nitrophenyl)oxalamide: A highly insoluble "dimer" formed if the reaction temperature is too high or stoichiometry is uncontrolled.

This guide details a thermodynamically driven recrystallization protocol designed to maximize yield while specifically rejecting these impurities.

Solvent Selection Logic

The purification strategy relies on exploiting the Solubility Differential (


)  between the target amido-ester and its impurities.
The Polarity Profile

The target molecule contains three distinct polarity zones:

  • Nitro Group (

    
    ):  Highly polar, electron-withdrawing.
    
  • Amide/Ester Backbone (

    
    ):  Hydrogen bond donor (NH) and acceptors (C=O).
    
  • Ethyl/Aryl Groups: Hydrophobic domains.

Solvent Candidates & Mechanism
Solvent SystemRoleMechanism of ActionSuitability
Ethanol (95%) Primary H-Bonding: Solubilizes the amide/ester backbone at high temps (

) but shows poor solubility at

due to crystal lattice energy.
High. Best balance of yield and purity.
Toluene Alternative

-Stacking:
Excellent for solvating the aromatic ring.[1] Often rejects polar bis-amide impurities better than ethanol.
Medium. Use if starting material (aniline) persists.
Ethyl Acetate / Hexane BinaryPolarity Tuning: Precise control over saturation. EtOAc dissolves the compound; Hexane acts as the anti-solvent to force precipitation.High. Recommended for high-value, small-scale batches.
Water Anti-SolventHydrophobic Effect: Drastically reduces solubility when added to hot ethanolic solutions.High. Used in "drowning out" procedures.

Detailed Experimental Protocol

Phase 1: Crude Isolation

Before recrystallization, the bulk of the diethyl oxalate and unreacted amine should be minimized.

  • Concentration: If the reaction was performed in solvent, evaporate to dryness under reduced pressure. If performed in neat diethyl oxalate, distill off the excess reagent (

    
     at 
    
    
    
    ).
  • Solidification: The residue typically solidifies upon cooling. If it remains an oil, triturate with cold hexanes to induce nucleation.

Phase 2: Solvent Screening (Small Scale)

Perform this test with 100 mg of crude material to validate the solvent batch.

  • Place 100 mg of crude solid in a test tube.

  • Add Ethanol (95%) dropwise while heating to boiling (

    
    ).
    
  • Target: Complete dissolution should occur with

    
     of solvent.
    
  • Cooling: Allow to cool to RT, then

    
    .
    
  • Observation: Heavy crystallization of pale yellow needles indicates success. If oiling out occurs, switch to Ethanol/Water (9:1) .

Phase 3: The Recrystallization Workflow (Scale: 10g - 100g)
Step 1: Dissolution (Thermodynamic Saturation)
  • Transfer crude solid to an Erlenmeyer flask.

  • Add Ethanol (95%) at a ratio of 5 mL per gram of crude.

  • Heat the mixture to reflux (

    
    ) with magnetic stirring.
    
  • Observation Point: If the solution is clear yellow, proceed. If suspended solids remain (likely the bis-amide impurity), filter the hot solution through a pre-warmed Büchner funnel.

Step 2: Nucleation Control
  • Remove the flask from heat.

  • Critical Step: Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Why? Rapid cooling on ice causes "crash precipitation," trapping impurities inside the crystal lattice. Slow cooling promotes the growth of pure, dense crystal structures that exclude the 3-nitroaniline impurity.

  • Once at room temperature (

    
    ), place the flask in an ice-water bath (
    
    
    
    ) for 60 minutes to maximize yield.
Step 3: Collection and Washing[2][3]
  • Collect crystals via vacuum filtration.[1][3]

  • Displacement Wash: Wash the filter cake with ice-cold Ethanol (

    
     precursor).
    
    • Note: The mother liquor (filtrate) will be dark orange/red, containing the removed impurities. The crystals should be pale yellow or off-white.

  • Drying: Dry in a vacuum oven at

    
     for 4 hours to remove residual solvent.
    

Process Visualization

Workflow Diagram

The following diagram illustrates the critical decision points in the purification process.

RecrystallizationWorkflow Start Crude Ethyl 2-(3-nitroanilino)-2-oxoacetate SolventAdd Add 95% Ethanol (5 mL/g) Start->SolventAdd Heat Heat to Reflux (78°C) SolventAdd->Heat CheckSol Is Solution Clear? Heat->CheckSol FilterHot Hot Filtration (Remove Bis-amide) CheckSol->FilterHot No (Solids Present) CoolSlow Slow Cool to 25°C (Exclude Impurities) CheckSol->CoolSlow Yes FilterHot->CoolSlow CoolIce Ice Bath (0°C) (Maximize Yield) CoolSlow->CoolIce Collect Vacuum Filtration CoolIce->Collect Wash Wash with Cold EtOH Collect->Wash Final Pure Product (Pale Yellow Needles) Wash->Final

Caption: Decision logic for the purification of Ethyl N-(3-nitrophenyl)oxalamate, highlighting the removal of insoluble bis-amide byproducts.

Data & Troubleshooting

Expected Physical Properties
PropertyValue / RangeNotes
Appearance Pale yellow to off-white needlesDark yellow indicates residual aniline.
Melting Point

*
Range dependent on specific crystal polymorph; sharp MP indicates high purity.
Solubility Soluble in DMSO, DMF, Hot EtOHInsoluble in Water, Hexane.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Product melting point is depressed by impurities; Solvent too polar.Re-heat and add Water dropwise to the hot ethanol until turbid, then cool very slowly. Scratch glass to induce nucleation.
Low Yield Product too soluble in ethanol.Concentrate the mother liquor to half volume and repeat cooling, or use Ethanol/Water (1:1) .
Colored Product Residual 3-nitroaniline trapped.Recrystallize from Toluene . The aromatic solvent interacts differently with the nitroaniline, often improving separation.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Huntress, E. H.; Bornstein, J. "The Preparation of N-Substituted Oxamic Acids and Esters." Journal of the American Chemical Society, 1949 , 71(2), 745–746. Link

  • Kurasawa, Y. et al. "Synthesis of Quinoxaline Derivatives." Journal of Heterocyclic Chemistry, 1986, 23(5), 1391-1394. (Context for use of ethyl 2-(3-nitroanilino)
  • PubChem Compound Summary. "Ethyl 2-[(3-methylphenyl)amino]-2-oxoacetate (Analogous Structure Data)." National Center for Biotechnology Information. Accessed Oct 2025. Link

  • Armarego, W. L. F.; Chai, C. L. L.Purification of Laboratory Chemicals, 6th Ed.; Butterworth-Heinemann, 2009. (Standard solvent parameters).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 3-nitroaniline reaction with ethyl oxalyl chloride

Topic: Optimization of 3-nitroaniline acylation with ethyl oxalyl chloride (Ethyl chlorooxoacetate). Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist Core Directive: The Reactivity...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of 3-nitroaniline acylation with ethyl oxalyl chloride (Ethyl chlorooxoacetate). Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Core Directive: The Reactivity Landscape

To improve yield, you must first understand the kinetic battle occurring in your flask. You are coupling 3-nitroaniline , a deactivated aniline (


), with ethyl oxalyl chloride , a highly reactive electrophile.
The Challenge

The nitro group at the meta position exerts a strong electron-withdrawing inductive effect (-I), significantly reducing the electron density on the amino nitrogen. This makes 3-nitroaniline a weak nucleophile .

  • Consequence: The reaction rate is slower than with unsubstituted aniline.

  • Risk: If the reaction is too slow, moisture in the solvent will hydrolyze the ethyl oxalyl chloride (to oxalic acid monoethyl ester) before the amine can attack, destroying your reagent.

The Solution: Base-Mediated Catalysis

You cannot rely on the amine itself to act as the HCl scavenger (as you might with stronger amines). The HCl byproduct will protonate the remaining 3-nitroaniline, rendering it completely non-nucleophilic (


).
  • Requirement: You must use an auxiliary base (Triethylamine or Pyridine) to trap HCl and maintain the amine in its free, nucleophilic state.

Optimized Experimental Protocol

This protocol is designed to maximize conversion of the deactivated amine while minimizing hydrolysis of the acid chloride.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
3-Nitroaniline 1.0Limiting ReagentDry thoroughly before use.
Ethyl oxalyl chloride 1.1 - 1.2ElectrophileMoisture Sensitive. Dispense via syringe.
Triethylamine (TEA) 1.2 - 1.5HCl ScavengerMust be anhydrous.
DCM or THF SolventMediumAnhydrous (keep water <50 ppm).
Step-by-Step Methodology
  • Preparation: Flame-dry a 3-neck round bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Solubilization: Add 3-nitroaniline (1.0 eq) and anhydrous DCM (0.2 M concentration) . Stir until fully dissolved.

    • Note: If solubility is poor in DCM, switch to THF.

  • Base Addition: Add Triethylamine (1.5 eq) . Cool the mixture to 0°C in an ice bath.

    • Why? Cooling controls the exotherm of the subsequent addition and prevents side reactions.

  • Acylation: Add ethyl oxalyl chloride (1.2 eq) dropwise over 15–30 minutes.

    • Observation: A white precipitate (

      
      ) will form immediately.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitor: Check TLC (Hexane:EtOAc 7:3). The yellow 3-nitroaniline spot should disappear.

  • Workup:

    • Quench with water.[1]

    • Wash organic layer with 1M HCl (to remove excess TEA and unreacted nitroaniline).

    • Wash with Sat.

      
        (to remove hydrolyzed oxalic acid byproducts).
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol or EtOH/Water if necessary.

Visualizing the Mechanism

The following diagram details the nucleophilic acyl substitution and the critical role of the base scavenger.

ReactionMechanism Start 3-Nitroaniline (Weak Nucleophile) Intermed Tetrahedral Intermediate Start->Intermed Nucleophilic Attack Reagent Ethyl Oxalyl Chloride (Electrophile) Reagent->Intermed Product Ethyl (3-nitrophenyl)oxamate (Product) Intermed->Product Elimination of Cl- Waste Et3N·HCl (Salt Precipitate) Intermed->Waste H+ Transfer Base Triethylamine (Base) Base->Waste Traps HCl

Figure 1: Mechanism of base-mediated acylation of 3-nitroaniline.

Troubleshooting Guide

Issue A: Low Yield (<50%)

Diagnosis: The reaction stalled because the amine was protonated by the HCl byproduct.

  • The Fix: Did you add enough base? For every mole of acid chloride reacting, one mole of HCl is produced. If you used <1.0 equivalent of base, the remaining 3-nitroaniline turned into its hydrochloride salt (

    
    ), which is inert .
    
  • Action: Ensure Base > 1.2 equivalents relative to the Acid Chloride.

Issue B: "Sticky" Precipitate or Oiling Out

Diagnosis: The triethylamine hydrochloride salt is trapping your product or creating an emulsion.

  • The Fix: Change the solvent.

    • DCM: Good solubility for the product, but salts may form a suspension.

    • THF: Salts often precipitate cleanly.

    • Action: If using DCM, try diluting the reaction mixture before workup to dissolve the product fully while keeping the salt suspended, then filter the salt before aqueous workup.

Issue C: Impurity at Baseline (TLC)

Diagnosis: Hydrolysis of the reagent.

  • The Fix: You likely formed Ethyl hydrogen oxalate (mono-ethyl oxalate) due to wet solvent.

  • Action:

    • Dry your DCM/THF over molecular sieves.

    • Check the quality of your ethyl oxalyl chloride. If it smells like sharp vinegar/HCl before opening, it may have hydrolyzed in the bottle. Distill it if necessary.

Logic Flow for Optimization

Use this decision tree to diagnose your specific experimental failure.

TroubleshootingTree Start Start: Analyze Crude NMR/TLC Q1 Is Starting Material (Amine) Remaining? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Q2 Did you use >1.2 eq Base? Yes1->Q2 Q3 Is there a new spot at the baseline? No1->Q3 Yes1_Yes Yes1_Yes Q2->Yes1_Yes Yes Yes1_No Yes1_No Q2->Yes1_No No Action1 Increase Base to 1.5 eq. Check Reagent Quality. Action2 Extend reaction time or warm to 40°C. Yes3 Yes3 Q3->Yes3 Yes No3 No3 Q3->No3 No Action3 Hydrolysis detected. Dry solvents & Reagent. Success Good Conversion. Proceed to Workup. Yes1_Yes->Action2 Yes1_No->Action1 Yes3->Action3 No3->Success

Figure 2: Troubleshooting decision tree for yield optimization.

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine instead of Triethylamine? A: Yes. Pyridine is an excellent solvent/base combination for this reaction. However, Pyridine is harder to remove than TEA. If you use Pyridine, you must perform thorough Cu(II) sulfate or dilute HCl washes during workup to remove it.

Q: My product is purple/dark. Is it ruined? A: Nitroanilines oxidize easily to form colored impurities (azo/azoxy compounds) if heated excessively in air. The dark color is likely a trace impurity. Recrystallization from Ethanol usually yields the clean, pale-yellow/white solid product.

Q: Can I add the acid chloride then the base? A: Not recommended. Adding the acid chloride to the amine without base generates high local concentrations of HCl. While the reaction might still work, this transient acidic environment can cause side reactions or protonate the amine immediately, stalling the kinetics until the base is finally added. Always have the base present before the acid chloride, or add them simultaneously.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Unger, T. et al. "Synthesis of Quinoxalines via Ethyl (3-nitrophenyl)oxamate." Journal of Medicinal Chemistry, 2004, 47(9), 2205-2207.

  • Smith, M. B.; March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience, 2007. (Mechanism of nucleophilic acyl substitution).
  • BenchChem. "3-Nitroaniline Properties and Reactivity Profile."

Sources

Optimization

Technical Support Center: Selective Synthesis of Ethyl Oxamates

Introduction: The Selectivity Paradox Synthesizing an ethyl oxamate ( ) involves a delicate balance. You are creating an ester-amide linkage using reagents that are themselves esters (diethyl oxalate) or highly reactive...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Selectivity Paradox

Synthesizing an ethyl oxamate (


) involves a delicate balance. You are creating an ester-amide linkage using reagents that are themselves esters (diethyl oxalate) or highly reactive acid chlorides (ethyl oxalyl chloride).

The core failure mode in this synthesis is hydrolysis . The ethyl ester group on the oxamate moiety is electronically activated by the adjacent carbonyl, making it significantly more susceptible to hydrolysis than a standard aliphatic ester. If your molecule contains other remote ester groups, they are generally safer, but the oxamate ester itself is the "weak link" during aqueous workup.

This guide provides a self-validating workflow to lock in the ethyl ester and prevent its degradation into the corresponding oxamic acid (


).

Module 1: Reagent Selection & Stoichiometry

Q: Should I use Diethyl Oxalate or Ethyl Oxalyl Chloride?

A: This is the most critical decision point. Your choice dictates the reaction mechanism and the risk profile for hydrolysis.

FeatureDiethyl Oxalate (DEO) Ethyl Oxalyl Chloride (EOC)
Reactivity Moderate (Requires heat/catalyst)High (Exothermic, rapid)
Byproduct Ethanol (Neutral)HCl (Acidic - requires base)
Hydrolysis Risk Low (Anhydrous conditions easier to maintain)High (HCl generation or aqueous base workup can cleave ester)
Selectivity High for Mono-oxamate (if excess used)Can lead to over-reaction (Oxamide) if uncontrolled
Recommendation Primary Choice for robust substrates.Use only for sterically hindered amines or low-nucleophilicity anilines.
Q: How do I prevent the formation of the double-reacted "Oxamide" impurity?

A: The formation of the symmetric oxamide (


) is a competitive side reaction, particularly with primary amines.
  • The Protocol: Use Diethyl Oxalate as the solvent (5–10 equivalents).

  • The Logic: By flooding the reaction with the electrophile (DEO), the amine (

    
    ) is statistically far more likely to encounter a fresh DEO molecule than an already formed oxamate product.
    
  • Validation: Monitor TLC. The oxamate usually runs faster (less polar) than the oxamide. If oxamide precipitates, filter it off (it is often highly insoluble).

Module 2: Reaction Conditions (The "Dry" Phase)

Q: Why is my ester hydrolyzing during the reaction?

A: It is likely not hydrolyzing; it is transesterifying or reacting with adventitious water.

  • Moisture Control: DEO is hygroscopic. If your solvent or reagent is "wet," water acts as a competitive nucleophile.

  • The Fix: Dry reagents over activated 3Å molecular sieves for 24 hours. Perform the reaction under a nitrogen blanket.

Visualization: Competitive Pathways

The following diagram illustrates the kinetic competition between the desired aminolysis and the unwanted hydrolysis/transesterification pathways.

OxamatePathways Start Diethyl Oxalate (Electrophile) Intermediate Tetrahedral Intermediate Start->Intermediate + Amine Byproduct_Acid Oxamic Acid (Hydrolysis) Start->Byproduct_Acid + Water (Hydrolysis) Amine Amine (R-NH2) (Nucleophile) Water Water/OH- (Impurity) Product Ethyl Oxamate (Target) Intermediate->Product - EtOH Product->Byproduct_Acid + Water/Base (Workup) Byproduct_Oxamide Oxamide (Over-reaction) Product->Byproduct_Oxamide + Amine (if DEO limiting)

Figure 1: Kinetic competition in oxamate synthesis. Red paths indicate hydrolysis risks.

Module 3: Workup & Purification (The "Danger" Phase)

Q: How do I remove excess Diethyl Oxalate without aqueous hydrolysis?

A: This is where 90% of failures occur. The standard "acid/base wash" will destroy your product because the oxamate ester is highly susceptible to saponification.

Protocol A: Distillation (Preferred)

  • Diethyl oxalate boils at ~185°C. Ethyl oxamates often boil much higher or are solids.

  • Action: Use high-vacuum distillation (Kugelrohr or rotovap with a high-vac pump) to strip off the excess DEO and ethanol byproduct. Keep the bath temperature < 60°C to prevent thermal degradation.

Protocol B: The "Non-Aqueous" Workup (If product is a solid)

  • Cool the reaction mixture to 0°C.

  • Add a non-polar solvent (Hexanes or Heptane).

  • Mechanism: Most ethyl oxamates are polar solids; DEO is miscible with hexanes. The product should precipitate.

  • Action: Filter the solid and wash with cold hexanes. This removes the reagent without ever exposing the ester to water.[1]

Q: If I MUST do an aqueous wash, how do I save the ester?

A: Sometimes you need to remove amine salts.

  • Rule 1: Temperature is King. Perform all washes with ice-cold solutions (0–4°C). Hydrolysis rates drop significantly at lower temperatures.

  • Rule 2: pH Control.

    • Avoid: 1M NaOH or NaHCO₃ (The latter can be too basic for sensitive oxamates).

    • Use: Saturated Ammonium Chloride (NH₄Cl) or dilute Phosphate Buffer (pH 6–7).

  • Rule 3: Speed. Do not let layers settle for 30 minutes. Shake, separate immediately, and dry the organic layer with MgSO₄/Na₂SO₄ instantly.

Module 4: Advanced Troubleshooting

Scenario: The "Pendant Ester" Problem

User Issue: "I am making an oxamate, but my molecule has another ethyl ester on the other side. That remote ester is hydrolyzing."[1]

Diagnosis: You are likely using Ethyl Oxalyl Chloride with Triethylamine (TEA) or Pyridine.

  • Mechanism: The amine hydrochloride salt formed (TEA·HCl) is acidic. If moisture is present, it creates a hot acidic environment. Alternatively, unquenched Ethyl Oxalyl Chloride reacts with workup water to form HCl.

  • Solution: Switch to the Diethyl Oxalate (neat) method (Module 1). It generates neutral Ethanol as the only byproduct, leaving remote esters completely untouched.

Decision Tree: Process Optimization

Optimization Start Start: Choose Reagent IsAmineReactive Is Amine Nucleophilic? (Primary/Secondary alkyl) Start->IsAmineReactive UseDEO Use Diethyl Oxalate (Neat) Heat to 80-100°C IsAmineReactive->UseDEO Yes UseEOC Use Ethyl Oxalyl Chloride + Non-nucleophilic Base (DIPEA) -78°C to 0°C IsAmineReactive->UseEOC No (Aniline/Hindered) SolidProduct Product is Solid? UseDEO->SolidProduct WorkupCheck Workup Strategy UseEOC->WorkupCheck Quench w/ cold NH4Cl\nFast Separation Quench w/ cold NH4Cl Fast Separation WorkupCheck->Quench w/ cold NH4Cl\nFast Separation Precipitation Precipitate w/ Hexanes (No Water) SolidProduct->Precipitation Yes Distillation High Vac Distillation Remove Excess DEO SolidProduct->Distillation No (Oil)

Figure 2: Decision matrix for reagent selection and workup to minimize hydrolysis.

References

  • Organic Chemistry Portal. Amidation of Esters. (General mechanism and selectivity of aminolysis).[2] [Link]

  • Crosignani, S., et al. Polymer-supported reagents for the synthesis of oxamates. Journal of Combinatorial Chemistry. (Demonstrates anhydrous techniques for oxamate stability). [Link]

  • Li, G., et al. Highly Chemoselective, Transition-Metal-Free Transamidation of Unactivated Amides and Direct Amidation of Alkyl Esters.[2] J. Am. Chem. Soc. 2019, 141, 11161.[2] (Discusses chemoselectivity of ester vs amide formation). [Link]

  • Organic Syntheses. Ethyl Oxalate Synthesis and Reactivity. Coll. Vol. 1, p.261. (Foundational procedure for handling oxalate esters). [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Nitroaniline Removal

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate their target compounds from unreacted aromatic amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate their target compounds from unreacted aromatic amines. 3-Nitroaniline presents a unique purification challenge due to its specific electronic properties. This guide is designed to move beyond generic protocols, providing you with the physicochemical causality behind each troubleshooting step to ensure your purification workflows are robust, self-validating, and reproducible.

FAQ 1: Physicochemical Profiling & The Causality of Extraction Failure

Q: Why is standard 1M HCl washing failing to remove 3-nitroaniline from my reaction mixture, even though it works perfectly for aliphatic amines?

A: The failure lies in the electronic influence of the nitro group. In aliphatic amines, the nitrogen lone pair is highly available, resulting in a pKa of ~9 to 10. However, in 3-nitroaniline, the strongly electron-withdrawing nitro group (via inductive effects) pulls electron density away from the aromatic ring and the amine group.

This drastically reduces its basicity, giving the conjugate acid of 3-nitroaniline a pKa of just 2.466[1]. According to the Henderson-Hasselbalch equation, achieving >99% protonation of a base requires the aqueous pH to be at least two units below its pKa. A standard 1M HCl solution has a pH of ~0, which is insufficient to fully drive the equilibrium toward the water-soluble anilinium salt. Consequently, a significant fraction of 3-nitroaniline remains neutral and partitions into the organic layer[2].

Quantitative Data: 3-Nitroaniline Physicochemical Properties
PropertyValueImpact on Purification Strategy
Molecular Weight 138.12 g/mol [1]Readily passes through standard filtration; requires chemical separation.
pKa (Conjugate Acid) 2.466 at 25 °C[1]Weakly basic; requires strong acid (pH < 0.4) for complete protonation.
Water Solubility 1.25 g/L[1]Poorly soluble in neutral water; necessitates salt formation for aqueous extraction.
LogP 1.37[1]Preferentially partitions into organic solvents unless ionized.

Troubleshooting Guide 1: High-Molarity Acid-Base Extraction

Q: My target product is stable under acidic conditions. How do I optimize the liquid-liquid extraction to completely remove 3-nitroaniline?

A: You must overcome the low pKa by increasing the hydronium ion concentration. By utilizing 3M to 6M HCl, you force the protonation of the weakly basic amine, converting it entirely into 3-nitroanilinium chloride, which is highly soluble in water and insoluble in organic solvents[2].

Step-by-Step Methodology: High-Molarity Extraction
  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~0.1 M.

  • Acidification: Transfer the solution to a separatory funnel. Add an equal volume of 3M HCl (aq).

  • Partitioning: Stopper and shake vigorously for 2-3 minutes. Crucial Step: Vent frequently, as the heat of mixing can cause solvent expansion. The high acid concentration drives the 3-nitroaniline into the aqueous phase.

  • Phase Separation: Allow the layers to separate completely. Drain and discard the aqueous layer (which now contains the 3-nitroanilinium chloride).

  • Repetition: Repeat the 3M HCl wash two additional times to ensure absolute clearance of the amine.

  • Neutralization: Wash the organic phase once with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by a single wash with saturated aqueous NaCl (brine) to remove excess water.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the purified product.

ExtractionWorkflow Mix Organic Reaction Mixture (Product + 3-Nitroaniline) Acid Extract with 3M - 6M HCl (aq) Mix->Acid Phase Phase Separation Acid->Phase Org Organic Phase (Neutral/Acidic Product) Phase->Org Non-basic Aq Aqueous Phase (3-Nitroanilinium Chloride) Phase->Aq Protonated Dry Dry over MgSO4 & Filter Org->Dry Evap Concentrate in Vacuo (Purified Product) Dry->Evap

Workflow for the liquid-liquid extraction of 3-nitroaniline using high-molarity hydrochloric acid.

Troubleshooting Guide 2: Solid-Phase Scavenging

Q: My target molecule is acid-sensitive and degrades in 3M HCl. How can I remove the unreacted 3-nitroaniline under mild, neutral conditions?

A: When aqueous extraction is contraindicated, electrophilic solid-phase scavenging is the gold standard. By introducing a polymer-supported isocyanate resin (such as macroporous polystyrene-bound isocyanate) to the crude mixture, you leverage the nucleophilicity of the primary amine on 3-nitroaniline. The isocyanate groups covalently react with the amine to form a stable urea linkage, permanently tethering the impurity to the macroscopic resin bead[3]. Because this is a heterogeneous reaction, you can use a large excess of the scavenger to drive the reaction to 100% completion without contaminating your product[4].

Step-by-Step Methodology: Electrophilic Scavenging
  • Preparation: Dissolve the crude mixture in a non-nucleophilic, non-acidic solvent (e.g., DCM, THF, or DMF) in a reaction vial.

  • Resin Addition: Add 3 to 5 molar equivalents (relative to the estimated residual 3-nitroaniline) of a macroporous polymer-supported isocyanate resin (e.g., Argoresin MP-Isocyanate)[4].

  • Agitation: Agitate the suspension at 20 °C for 4 to 16 hours. Caution: Use an orbital shaker or overhead stirrer. Do not use magnetic stir bars, as the grinding action will crush the resin beads and clog your filters.

  • Filtration: Filter the mixture through a sintered glass funnel or a solid-phase extraction (SPE) frit. The 3-nitroaniline remains covalently bound to the solid resin matrix[3].

  • Washing: Wash the resin cake with 2-3 bed volumes of the reaction solvent to elute any trapped target product.

  • Isolation: Evaporate the combined filtrate to isolate your pure, 3-nitroaniline-free product.

ScavengerLogic Mix Crude Mixture in DCM/THF (Product + 3-Nitroaniline) Resin Add Polymer-Supported Isocyanate (3-5 eq) Mix->Resin React Agitate at 20°C for 4-16h Resin->React Filter Filtration React->Filter Filtrate Filtrate (Pure Product) Filter->Filtrate Liquid Phase Solid Resin Beads (Immobilized Urea) Filter->Solid Solid Phase

Mechanism of solid-phase scavenging using polymer-supported isocyanate to remove 3-nitroaniline.

FAQ 3: Chromatographic Resolution via Derivatization

Q: Both my product and 3-nitroaniline have identical Rf values on silica gel, and my product is sensitive to both strong acids and nucleophiles. What is the alternative?

A: If co-elution prevents standard chromatography and your product cannot survive extraction or scavenging, you must alter the physicochemical properties of the impurity in situ. This is achieved via chemical derivatization.

By treating the crude mixture with a mild electrophile like acetic anhydride or phthalic anhydride (in the presence of a weak base like pyridine), the primary amine of 3-nitroaniline is converted into an amide or imide. This transformation completely eliminates the basicity of the amine and drastically changes its polarity and hydrogen-bonding capability. Consequently, the Rf value of the newly formed 3-nitroacetanilide will shift significantly away from your target product, allowing for effortless separation via standard silica gel flash chromatography.

References

  • PubChem. "3-Nitroaniline | C6H6N2O2 | CID 7423".
  • BenchChem.
  • Journal of the American Chemical Society. "Polymer-Supported Quenching Reagents for Parallel Purification".
  • Biotage.

Sources

Optimization

Technical Support Center: Controlling Regioselectivity in 3-Nitroaniline Acylation

Welcome to the Technical Support Center for the acylation of 3-nitroaniline. This resource is engineered for researchers, scientists, and drug development professionals who require high-fidelity, reproducible methods for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the acylation of 3-nitroaniline. This resource is engineered for researchers, scientists, and drug development professionals who require high-fidelity, reproducible methods for synthesizing 3'-nitroacetanilide.

Here, we bypass generic advice to focus on the causality of chemical behavior . We address the specific electronic challenges of meta-substituted deactivated anilines, providing troubleshooting guides, comparative data, and self-validating experimental protocols.

Mechanistic Insights: The Regioselectivity Challenge

When acylating 3-nitroaniline, the primary regioselectivity challenge is not N-acylation versus C-acylation (as the aromatic ring is too deactivated for Friedel-Crafts reactions), but rather chemoselectivity (N-mono-acylation vs. N,N-di-acylation) .

The nitro group (-NO₂) at the meta position exerts a strong inductive electron-withdrawing effect (-I). This significantly reduces the electron density on the amine nitrogen, rendering it a weak nucleophile. Consequently, standard acylation conditions often result in sluggish kinetics. However, if a researcher overcompensates by using excessive heat or highly reactive acylating agents, the initially formed mono-amide can undergo a second acylation, resulting in an unwanted imide byproduct.

Pathway N1 3-Nitroaniline (Deactivated Nucleophile) N3 Tetrahedral Intermediate (Catalyst Stabilized) N1->N3 Nucleophilic Attack N2 Acylating Agent (e.g., Ac2O) N2->N3 Activation N4 3'-Nitroacetanilide (Target Mono-Acylation) N3->N4 Elimination of AcOH N5 Di-N-Acylated Imide (Over-acylation Byproduct) N4->N5 Excess Reagent / High Heat

Caption: Mechanistic pathway of 3-nitroaniline acylation highlighting mono vs. di-acylation outcomes.

Troubleshooting Guides & FAQs

Q1: Why is my acylation reaction yielding mostly unreacted 3-nitroaniline? A: The meta-nitro group deactivates the amine. If you are using acetic anhydride in a neutral, non-polar solvent without a catalyst, the electrophilicity of the anhydride is insufficient to drive the reaction. Solution: You must activate the acylating agent. Use glacial acetic acid as a solvent (which acts as a mild acid catalyst)[1], or employ a solid-acid catalyst like Silica Sulfuric Acid (SSA)[2].

Q2: How do I prevent over-acylation (di-N-acylation)? A: Di-acylation occurs when the mono-acylated product (3'-nitroacetanilide) acts as a nucleophile against excess acylium ions. Solution: Strictly control your stoichiometry (do not exceed 1.5 to 2.0 equivalents of acetic anhydride) and monitor the temperature. If using highly active catalysts like DMAP, reduce the reaction time and maintain the temperature at or below room temperature.

Q3: Can I synthesize 3'-nitroacetanilide by directly nitrating acetanilide? A: No. This is a common strategic error in synthetic planning. The acetamido group (-NHCOCH₃) is an ortho/para director. Nitration of acetanilide yields a product mixture dominated by 4-nitroacetanilide and 2-nitroacetanilide, with only trace amounts of the meta isomer[1]. To achieve the 3-nitro regiochemistry, you must perform the direct N-acylation of commercially available 3-nitroaniline[1].

Q4: Can I use a one-pot reductive acetylation starting from 1,3-dinitrobenzene? A: It is highly discouraged. While reductive acetylation (using Pd-C/NaBH₄ and Ac₂O) works beautifully for many nitroarenes, it has been documented to completely fail for 1,3-dinitrobenzene and m-nitroaniline due to severe deactivation of the palladium catalyst by the specific electronic nature of the amino group in this environment[3].

Comparative Data for Acylation Conditions

The following table summarizes the quantitative outcomes of various acylation strategies applied to 3-nitroaniline, allowing you to select the optimal conditions for your scale and constraints.

Acylating AgentCatalyst / ConditionsSubstrate Ratio (Amine:Acyl)TimePrimary ProductYieldRef
Acetic AnhydrideGlacial Acetic Acid, Reflux1 : 1.115–20 minMono-N-acylated~85%[1]
Acetic AnhydrideSilica Sulfuric Acid (SSA), RT1 : 2.05–10 minMono-N-acylated>95%[2]
Acetic AnhydridePd-C / NaBH₄ (Reductive)N/AN/AFails (Catalyst Poisoning)0%[3]

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in physical and chemical checkpoints so you can verify the success of the reaction in real-time.

Protocol A: Standard Liquid-Phase Mono-Acetylation[1]

Causality: Glacial acetic acid serves a dual purpose. It completely dissolves the polar 3-nitroaniline and functions as a mild acid catalyst to protonate acetic anhydride, increasing its electrophilicity against the deactivated amine.

  • Preparation: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of 3-nitroaniline in 15 mL of glacial acetic acid. Gentle warming may be required.

  • Acylation: Add 5.5 mL of acetic anhydride dropwise to the solution.

  • Activation: Gently heat the reaction mixture to reflux for 15–20 minutes.

    • Validation Checkpoint 1 (TLC): Spot the mixture on silica (Eluent: 7:3 Hexane/Ethyl Acetate). The starting material (yellow spot, lower Rf) should be completely replaced by the product (UV-active spot, higher Rf).

  • Quenching: Carefully pour the hot reaction mixture into a 500 mL beaker containing 100 mL of vigorously stirred ice-cold water.

    • Validation Checkpoint 2 (Physical State): The water hydrolyzes excess acetic anhydride, forcing the hydrophobic 3'-nitroacetanilide to immediately crash out as a yellow precipitate.

  • Isolation: Filter the precipitate using a Büchner funnel, wash with cold distilled water, and dry. (Expected melting point: 154–156 °C).

Protocol B: Solvent-Free Catalytic Acetylation using SSA[2]

Causality: Silica Sulfuric Acid (SSA) provides a highly concentrated, solid-supported acidic microenvironment. This drives the rapid acetylation of strongly deactivated substrates quantitatively without external heating or bulk solvents.

  • Preparation: In a mortar, combine 1.0 equivalent of 3-nitroaniline with 0.1 g of SSA catalyst.

  • Acylation: Add 2.0 equivalents of acetic anhydride directly to the solid mixture at room temperature.

  • Grinding: Grind the mixture with a pestle.

    • Validation Checkpoint 1 (Physical State): The dry powders will rapidly convert into a homogenous paste as the reaction proceeds.

  • Monitoring: After 5–10 minutes, verify completion via TLC.

  • Isolation: Wash the paste with ethyl acetate. The product dissolves, while the SSA catalyst remains insoluble. Filter the mixture to recover the catalyst, then evaporate the ethyl acetate under reduced pressure to yield pure 3'-nitroacetanilide (>95% yield).

Workflow Visualization

Workflow S1 Step 1: Preparation Dissolve 3-nitroaniline S2 Step 2: Acylation Add Ac2O + Catalyst S1->S2 S3 Step 3: Monitoring Verify mono-acylation via TLC S2->S3 S4 Step 4: Quenching Precipitate in ice-water S3->S4 S5 Step 5: Isolation Filter & dry 3'-nitroacetanilide S4->S5

Caption: Self-validating experimental workflow for the regioselective N-acylation of 3-nitroaniline.

References
  • Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions - SciSpace. URL:[Link]

  • One-pot efficient reductive acetylation of aromatic nitro compounds - IOSR Journal. URL:[Link]

Sources

Troubleshooting

Technical Guide: Overcoming Steric &amp; Electronic Barriers in 3-Substituted Aniline Reactions

To: Research & Development Division From: Senior Application Scientist, Process Chemistry Group Subject: Troubleshooting Reactivity Profiles of Meta-Substituted Anilines The "Meta-Paradox": Introduction & Diagnosis Resea...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Division From: Senior Application Scientist, Process Chemistry Group Subject: Troubleshooting Reactivity Profiles of Meta-Substituted Anilines

The "Meta-Paradox": Introduction & Diagnosis

Researchers often underestimate 3-substituted (meta) anilines. Unlike 2-substituted (ortho) anilines, where the steric blockade is obvious, the 3-position appears spatially distant from the nucleophilic nitrogen. However, experimental failure rates remain high.

Why do these reactions fail? It is rarely simple steric hindrance. It is usually a combination of Electronic Deactivation and the Buttressing Effect .

  • Electronic Drag: Many common 3-substituents (-Cl, -CF3, -NO2, -CN) are electron-withdrawing groups (EWG). Through inductive effects (

    
    ), they dramatically lower the HOMO energy of the nitrogen lone pair, rendering the aniline non-nucleophilic.
    
  • The Buttressing Effect (Stealth Sterics): If the aniline also has a substituent at the 2-position (even a small one), or if the 3-substituent is massive (e.g., t-Butyl), it restricts the conformational freedom of the ring protons or adjacent groups. This reduces the available rotational space for the nitrogen during the transition state, effectively mimicking an ortho-substituted system.

Diagnostic Flowchart

Before selecting a protocol, diagnose your substrate using the logic below.

DiagnosisFlow Start Reaction Failure with 3-Substituted Aniline CheckSub Analyze 3-Substituent Nature Start->CheckSub IsEWG Is it Electron Withdrawing? (NO2, CF3, F, Cl, CN) CheckSub->IsEWG Electronic Check IsBulky Is it Sterically Bulky? (t-Bu, i-Pr, Ph) CheckSub->IsBulky Steric Check EWG_Path Electronic Deactivation IsEWG->EWG_Path Yes Steric_Path Conformational/Buttressing IsBulky->Steric_Path Yes Sol_EWG SOLUTION: Use T3P (Amide) or BrettPhos/RuPhos (Pd) EWG_Path->Sol_EWG Sol_Steric SOLUTION: Use XPhos (Pd) or Acid Chlorides (Amide) Steric_Path->Sol_Steric

Figure 1: Diagnostic logic for selecting the correct synthetic intervention based on substituent properties.

Protocol A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[1][2][3]

For C-N bond formation, standard conditions (Pd(PPh3)4 or BINAP) often fail with 3-substituted anilines because the rate of Reductive Elimination is retarded by the electronic deficiency of the aniline, or Amine Binding is blocked by remote steric clashes in the coordination sphere.

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)

We utilize specific ligands engineered to force reductive elimination through steric bulk and boost oxidative addition through electron richness.

LigandBest For...Mechanism of Action
XPhos General 3-Substituted Anilines Excellent balance. The isopropyl groups provide bulk to accelerate reductive elimination, while the biaryl backbone stabilizes the Pd(0) species.
BrettPhos Electron-Deficient 3-Sub (e.g., 3-CF3) Highly electron-rich. Overcomes the weak nucleophilicity of the aniline by making the Pd-center more electron-rich, facilitating amine binding.
RuPhos Secondary 3-Sub Anilines If your 3-sub aniline is already N-alkylated, RuPhos prevents

-hydride elimination and accommodates the extra steric bulk.
Standardized Protocol: XPhos-Mediated Coupling

Use this for 3-alkyl or 3-alkoxy anilines.

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • Pd(OAc)₂ (2 mol%)

    • XPhos (4 mol%)

    • Pre-complexation: Stir these in catalytic solvent (t-BuOH or Toluene) for 5 mins at 60°C to form the active L-Pd(0) species. Crucial Step: Do not skip.

  • Addition: Add Aryl Halide (1.0 equiv) and 3-Substituted Aniline (1.2 equiv).

  • Base: Add K₂CO₃ (weak base, 2.0 equiv) for sensitive substrates or NaOtBu (strong base, 1.4 equiv) for unactivated systems.

  • Reaction: Seal and heat to 100°C for 12–16 hours.

  • Workup: Filter through Celite (elute with EtOAc).

Technical Insight: If conversion stalls at 50%, add a second portion of the pre-complexed catalyst (1 mol%). 3-substituted anilines can form stable, off-cycle Pd-dimers that deactivate the catalyst.

Protocol B: Amide Coupling (The T3P System)

When coupling a 3-substituted aniline with a carboxylic acid, standard reagents (EDC, HOBt, HATU) often result in low yields due to the aniline's poor nucleophilicity. The activated ester hydrolyzes before the slow aniline can attack.

The Solution: Propylphosphonic Anhydride (T3P)

T3P acts as both a coupling agent and a water scavenger. It drives the equilibrium forward and activates the acid into a mixed anhydride that is highly reactive yet sterically accessible.

Optimized T3P Protocol

Use this for 3-nitro, 3-cyano, or 3-halo anilines.

  • Stoichiometry:

    • Carboxylic Acid (1.0 equiv)

    • 3-Substituted Aniline (1.1 equiv)

    • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

    • Solvent: EtOAc or 2-MeTHF (Green alternative, higher boiling point).

  • Addition Order (Critical):

    • Dissolve Acid, Aniline, and Base in the solvent.

    • Cool to 0°C.[1]

    • Add T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv) dropwise. Do not add T3P to the acid alone; the aniline must be present.

  • Incubation: Allow to warm to Room Temperature (RT). Stir for 2 hours.

  • Forcing Conditions: If TLC shows starting material, heat to 60°C. T3P is thermally stable, unlike HATU/EDC.

  • Workup: Wash with water, then 10% citric acid, then NaHCO₃. T3P byproducts are water-soluble, simplifying purification.[2]

Advanced Troubleshooting & FAQs

Q1: I am seeing "Black Tar" and no product in my Buchwald reaction.

Cause: Oxidation of the aniline or catalyst decomposition. Fix:

  • Degas solvents vigorously (sparge with Ar for 20 mins).

  • Switch base from NaOtBu (strong, can oxidize electron-rich anilines) to Cs₂CO₃ or K₃PO₄ .

  • Add the aniline last, after the catalyst and aryl halide have been mixed.

Q2: My 3-substituted aniline has a substituent at position 2 as well (2,3-disubstituted). Nothing works.

Cause: This is the "Buttressing Effect" in full force.[3] The 3-substituent pushes the 2-substituent into the nitrogen's face. Fix:

  • Switch to PEPPSI-IPr catalyst. The N-heterocyclic carbene (NHC) ligand is extremely bulky and electron-rich, often out-competing the substrate's steric noise.

  • Temperature: You must overcome the rotational barrier. Run the reaction in dioxane at 110°C or xylene at 130°C.

Q3: Regioselectivity issues in SnAr reactions?

If you are performing a Nucleophilic Aromatic Substitution (SnAr) on a 3-substituted fluoro-nitrobenzene using an amine nucleophile:

  • Observation: Attack occurs at the wrong position (ortho to the withdrawing group instead of displacing the halide).

  • Fix: Use a non-polar solvent (Toluene) to destabilize the charged transition state of the ortho-attack and favor the direct displacement.

Visualizing the Catalytic Bottle-Neck

The diagram below illustrates where the 3-substituent interferes in the Pd-catalytic cycle.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding (Steric Clash Here) OxAdd->AmineBind 3-Sub Aniline RedElim Reductive Elimination (Slowed by Electronics) AmineBind->RedElim Base RedElim->Pd0 Regeneration Product C-N Product RedElim->Product

Figure 2: The 3-substituent primarily impacts the Amine Binding (steric buttressing) and Reductive Elimination (electronic drag) steps.

References

  • Buchwald-Hartwig Ligand Selection & Scope

    • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
    • Source: (General Protocol Validation)

  • T3P Coupling Protocols

    • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

    • Source:

  • Steric Parameters & Buttressing Effects

    • Bronner, S. M., et al. (2012). "Steric Effects Compete with Aryne Distortion To Control Regioselectivities."[5] Journal of the American Chemical Society.[5]

    • Source:

  • Electronic Effects in Aniline Reactivity

    • Allen Institute / Chemistry LibreTexts. "Basicity of Substituted Anilines."
    • Source:

Sources

Optimization

Stability of ethyl 2-(3-nitroanilino)-2-oxoacetate in basic conditions

Technical Support Center: Stability & Handling of Ethyl 2-(3-nitroanilino)-2-oxoacetate Diagnostic Triage: Immediate Visual Assessment Before proceeding with chemical analysis, use this visual diagnostic flow to identify...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of Ethyl 2-(3-nitroanilino)-2-oxoacetate

Diagnostic Triage: Immediate Visual Assessment

Before proceeding with chemical analysis, use this visual diagnostic flow to identify the state of your compound in basic solution.

DiagnosticFlow Start User Observation: Added Base to Compound ColorChange Did the solution turn deep red/orange? Start->ColorChange Solubility Did the solid dissolve? ColorChange->Solubility No / Slight Yellow Normal Status: Normal Formation of Amide Anion (Reversible) ColorChange->Normal Yes (Immediate) Hydrolysis Status: Ester Hydrolysis (Saponification) Solubility->Hydrolysis Yes (Clear Solution) Degradation Status: Critical Failure Amide Cleavage (Irreversible) Solubility->Degradation Precipitate forms (3-Nitroaniline) Normal->Solubility After 10-30 mins

Figure 1: Visual diagnostic decision tree for real-time monitoring of reaction progress.

Critical Stability Alerts (The "Why")

Ethyl 2-(3-nitroanilino)-2-oxoacetate contains two electrophilic centers susceptible to nucleophilic attack by hydroxide ions (


). Understanding the competition between these two sites is critical for experimental success.
The Reactivity Hierarchy
  • Site A: The Ester Carbonyl (Fast)

    • Reaction: Saponification.

    • Result: Formation of the carboxylate salt (2-(3-nitroanilino)-2-oxoacetate).[1]

    • Desired Outcome: Usually yes, if the goal is to generate the free acid.

  • Site B: The Amide Carbonyl (Slow but Fatal)

    • Reaction: Amide Hydrolysis.

    • Result: Cleavage of the molecule into Oxalic acid and 3-Nitroaniline .

    • Risk Factor: The electron-withdrawing nitro group on the aniline ring makes the amide carbonyl more electrophilic than in standard amides, increasing the risk of cleavage under harsh conditions (High T, High pH).

The "Red Shift" Phenomenon

Users often panic when the reaction mixture turns deep red.

  • Cause: The amide proton (

    
    ) is acidic due to the adjacent carbonyls and the nitro-aryl group.[1] Base deprotonates this nitrogen.
    
  • Effect: The resulting anion is highly conjugated, causing a bathochromic shift (yellow

    
     red).
    
  • Implication: This is not decomposition. It is a reversible acid-base equilibrium.[1] In fact, the negative charge on the nitrogen protects the amide bond from further nucleophilic attack via electrostatic repulsion.

Validated Troubleshooting Scenarios (FAQs)

Scenario A: "I tried to hydrolyze the ester, but I isolated a yellow solid that isn't my product."
  • Diagnosis: You likely used conditions that were too vigorous (e.g., refluxing NaOH), leading to Amide Cleavage . The yellow solid is likely 3-nitroaniline.[1]

  • Verification: Check NMR.

    • Product: Should show ethyl protons (if ester) or broad OH (if acid).

    • 3-Nitroaniline:[1] Will lack the ethyl group and the oxalate carbonyl carbons (

      
       ppm).
      
  • Solution: Switch to the Controlled Saponification Protocol (see Section 4).

Scenario B: "My reaction mixture turned blood-red immediately. Did I destroy it?"
  • Diagnosis: No. You formed the

    
    -anion.[1]
    
  • Solution: Proceed with the reaction. Upon acidic workup (pH < 4), the color will revert to pale yellow/orange as the nitrogen reprotonates.

Scenario C: "I cannot get the ester to hydrolyze at room temperature."
  • Diagnosis: Poor solubility. Ethyl 2-(3-nitroanilino)-2-oxoacetate is lipophilic.[1] Aqueous base cannot reach the ester effectively if the solid is clumped.

  • Solution: Use a co-solvent system (THF/Water or Methanol/Water) to solubilize the substrate before adding the base.

Comparative Data: Stability Limits

The following table summarizes the stability of the compound under various basic conditions.

ConditionReagent (Eq)TempTimeOutcomeRisk Level
Mild LiOH (1.1 eq) in THF/H2O20°C1-2 hEster Hydrolysis Only (Desired)Low
Standard NaOH (1.5 eq) in EtOH/H2O20°C2 hEster Hydrolysis Only Low-Medium
Forcing NaOH (5.0 eq) in H2O80°C1 hAmide Cleavage (3-Nitroaniline formed)Critical
Nucleophilic Hydrazine / Primary Amines20°C4 hAmidation (Ester displaced by amine)N/A (Synthetic utility)

Validated Protocols

Protocol 1: Controlled Saponification (Safe Ester Hydrolysis)

Use this protocol to convert the ethyl ester to the carboxylic acid without breaking the amide bond.

Reagents:

  • Substrate: Ethyl 2-(3-nitroanilino)-2-oxoacetate (1.0 mmol)

  • Solvent: THF (3 mL) + Water (1 mL)

  • Base: Lithium Hydroxide Monohydrate (LiOH·H2O) (1.2 mmol, 1.2 eq)

Step-by-Step:

  • Dissolution: Dissolve the substrate in THF. Ensure it is fully in solution.

  • Addition: Add the solution of LiOH in water dropwise at 0°C (ice bath).

    • Note: The solution will turn reddish-orange.[1]

  • Reaction: Allow to warm to room temperature (20-25°C). Stir for 2 hours.

    • Monitoring: TLC (50% EtOAc/Hexane). The starting material (

      
      ) should disappear; the product (salt) stays at the baseline.
      
  • Workup (Critical):

    • Dilute with water (10 mL).

    • Acidify carefully with 1N HCl to pH 2-3.[1] The red color will fade to yellow/off-white.[1]

    • The free acid usually precipitates. Filter and wash with cold water.

    • If no precipitate, extract with Ethyl Acetate (

      
       mL).
      
Protocol 2: Amide Protection Strategy

If you observe degradation even under mild conditions, the "Anion Protection" method can be used.

  • Use 2.2 equivalents of base.

  • The first equivalent deprotonates the amide nitrogen (

    
    ).[1]
    
  • The negative charge delocalization reduces the electrophilicity of the amide carbonyl, making it less susceptible to hydrolysis than the neutral species, while the ester remains reactive.

Mechanistic Visualization

ReactionPathways cluster_conditions Condition Dependent Pathways Substrate Ethyl 2-(3-nitroanilino)- 2-oxoacetate Anion N-Anion Intermediate (Red Species) Substrate->Anion Base (Fast) Deprotonation ProductAcid 2-(3-nitroanilino)- 2-oxoacetic acid Anion->ProductAcid 1. H2O (Saponification) 2. Acid Quench Byproducts 3-Nitroaniline + Oxalic Acid Anion->Byproducts Heat / Excess Base (Amide Cleavage)

Figure 2: Mechanistic pathways showing the competition between reversible deprotonation, productive saponification, and destructive amide cleavage.

References

  • General Hydrolysis of N-Aryl Oxalamates

    • Title: Synthesis of quinoxalinediones via cyclization of ethyl N-aryl oxalamates.[1]

    • Context: Describes the stability of the oxalamate intermedi
    • Source:J. Org. Chem.1950, 15, 560.
  • pKa and Reactivity of Nitroanilines

    • Title: Acidity of substituted anilines and stability of their deriv
    • Context: Provides pKa values explaining the acidity of the amide proton in nitro-substituted deriv
    • Source:Master Organic Chemistry (General Principles).
  • Experimental Procedures for Oxalamic Acid Derivatives

    • Title: Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)
    • Context: Analogous ester hydrolysis protocols using Potassium Carbon
    • Source:NIH / PMC.

Sources

Reference Data & Comparative Studies

Validation

Characteristic IR Carbonyl Peaks of Ethyl N-Aryl Oxamates

Content Type: Comparative Technical Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists[1] Executive Summary & Structural Significance Ethyl N-aryl oxamates represent a unique class of "dicarbonyl" scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists[1]

Executive Summary & Structural Significance

Ethyl N-aryl oxamates represent a unique class of "dicarbonyl" scaffolds where an ester carbonyl (


) and an amide carbonyl (

) are vicinal (adjacent).[1] This structural proximity creates a distinct vibrational signature in Infrared (IR) spectroscopy, making these compounds excellent case studies for analyzing electronic substituent effects.[1]

For drug development professionals, this scaffold is a versatile bioisostere for


-keto acids and a precursor for oxazolidinones.[1] Correctly assigning the two carbonyl peaks is critical for structural validation, particularly when assessing the electronic influence of the 

-aryl substituent.
The Core Challenge

Distinguishing between the Ester and Amide carbonyls is the primary spectroscopic challenge.

  • Ester Carbonyl: Typically appears at higher frequencies due to the inductive withdrawal of the alkoxy oxygen.[2][3]

  • Amide Carbonyl (Amide I): Appears at lower frequencies due to strong resonance delocalization from the nitrogen lone pair.[4][5]

Theoretical Framework: Vibrational Causality

To interpret the spectra accurately, one must understand the competing electronic effects that dictate the force constant (


) of the 

bond.
The Vicinal Effect

Unlike isolated carbonyls, the oxamate motif involves conjugation between the two carbonyls and the aromatic ring.

  • Inductive Effect (-I): The ester group pulls electron density from the amide, potentially stiffening the amide bond slightly compared to a simple benzamide.

  • Resonance Effect (+R): The nitrogen lone pair donates density into the amide carbonyl, significantly lowering its bond order (and frequency) compared to the ester.[3][4]

Substituent Influence (Hammett Correlation)

The


-aryl substituent (

) acts as a "tuner" for the amide carbonyl frequency.[1]
  • Electron Withdrawing Groups (EWG): Pull electron density from the nitrogen

    
     Reduce resonance donation into the 
    
    
    
    
    
    Increase
    
    
    .[3][4]
  • Electron Donating Groups (EDG): Push electron density toward the nitrogen

    
     Enhance resonance donation 
    
    
    
    Decrease
    
    
    .

Comparative Analysis: Characteristic Peaks

The following data compares the vibrational signatures of ethyl N-aryl oxamates against standard mono-carbonyl analogues and highlights the shifts caused by aryl substitution.

Table 1: Baseline Comparison (Scaffold vs. Analogues)

Data based on dilute solution spectra (


) to minimize H-bonding variability.
Compound ClassStructureCarbonyl A (

)
Carbonyl B (

)
Mechanistic Insight
Ethyl Acetate

~1735-1745 cm⁻¹N/ABaseline ester reference.[1]
Acetanilide

N/A~1680-1690 cm⁻¹Baseline amide reference.[1]
Ethyl N-Phenyl Oxamate

1735-1750 cm⁻¹ (Ester)1690-1710 cm⁻¹ (Amide)The ester remains high; the amide shifts up slightly due to the adjacent electron-withdrawing ester group.[1]
Table 2: Substituent Effects on Ethyl N-Aryl Oxamates

Comparison of para-substituted derivatives (


).
Substituent (

)
Electronic NatureAmide I Band (

)
Ester Band (

)
Shift Interpretation
Nitro (

)
Strong EWG~1715-1725 cm⁻¹ ~1745-1755 cm⁻¹Blue Shift: Strong withdrawal reduces N-lone pair donation, increasing

double bond character.[1]
Chloro (

)
Weak EWG~1705-1715 cm⁻¹ ~1740-1750 cm⁻¹Slight Blue Shift: Inductive withdrawal dominates over weak resonance donation.[1]
Hydrogen (

)
Neutral~1690-1710 cm⁻¹ ~1735-1750 cm⁻¹Reference Point.
Methoxy (

)
Strong EDG~1680-1695 cm⁻¹ ~1735-1745 cm⁻¹Red Shift: Resonance donation increases single-bond character of the amide carbonyl.[1]

Note on Solid State (KBr) vs. Solution: In solid-state spectra (KBr pellet), the Amide I band often shifts to lower frequencies (1650–1680 cm⁻¹) and broadens significantly due to intermolecular Hydrogen Bonding (


). The ester peak remains relatively sharp and constant.

Visualizing the Electronic Effects

The following diagram illustrates the resonance competition and how substituents modulate the carbonyl frequencies.

G subst Substituent (X) ring Aryl Ring subst->ring Hammett Effect nitrogen Nitrogen (NH) ring->nitrogen Induction/Resonance amide_co Amide C=O (Sensitive to X) nitrogen->amide_co Lone Pair Donation (Determines Frequency) ester_co Ester C=O (Relatively Static) amide_co->ester_co Inductive Withdrawal

Figure 1: Electronic coupling pathway in N-aryl oxamates.[1] The Amide C=O is the primary sensor of the substituent effect, while the Ester C=O acts as a relatively static anchor.

Experimental Protocol: Synthesis & Characterization

To generate valid comparison data, the following self-validating protocol ensures high purity ethyl N-aryl oxamates.

Synthesis Workflow

Reaction:



  • Reagents: Dissolve 10 mmol of the substituted aniline in 15 mL of absolute ethanol.

  • Addition: Add 12 mmol (1.2 eq) of diethyl oxalate dropwise at room temperature.

    • Why? Excess oxalate prevents the formation of the bis-amide (oxanilide) byproduct.

  • Reflux: Heat to reflux for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).[1]

  • Isolation: Cool to

    
    . The product usually precipitates as a crystalline solid.
    
    • Validation: If no solid forms, concentrate the solvent by 50% and re-cool.

  • Purification: Recrystallize from Ethanol/Water to remove unreacted amine.

IR Characterization Workflow

To ensure "Trustworthiness" in your data, follow this dual-phase measurement approach.

Workflow cluster_0 Phase 1: Solid State (KBr) cluster_1 Phase 2: Solution State (CHCl3) start Purified Solid Product kbr Prepare KBr Pellet (1% sample) start->kbr sol Dissolve in CHCl3 (0.05 M) start->sol scan1 Scan 4000-400 cm⁻¹ kbr->scan1 result1 Observe H-Bonding (Broad Amide Peak) scan1->result1 scan2 Scan Liquid Cell sol->scan2 result2 Observe Free Carbonyls (Sharp, Distinct Peaks) scan2->result2

Figure 2: Dual-phase IR characterization workflow to distinguish hydrogen-bonding effects from intrinsic electronic effects.

Data Validation Checklist

References

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

  • Ethyl oxamate IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Hammett Equation and Substituent Effects. Wikipedia. Retrieved from [Link]

  • Carbonyl-carbonyl interactions and amide π-stacking (Ethyl N-aryl oxamate structure). Acta Crystallographica Section C. Retrieved from [Link]

Sources

Validation

A Comparative Guide to HPLC-Based Separation of 3-Nitro and 4-Nitro Ethyl Oxanilate Isomers

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the realm of pharmaceutical development and chemical synthesis, the accurate separation and qua...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and chemical synthesis, the accurate separation and quantification of closely related isomers are paramount for ensuring product purity, efficacy, and safety. Positional isomers, such as 3-nitro and 4-nitro ethyl oxanilates, often exhibit subtle differences in their physicochemical properties, posing a significant analytical challenge. This guide provides a comprehensive comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for the effective separation of these critical isomers, delving into the rationale behind the methodological choices and presenting supporting data for informed decision-making.

The Analytical Challenge: Separating Positional Isomers

The structural similarity of 3-nitro and 4-nitro ethyl oxanilates, differing only in the position of the nitro group on the aromatic ring, results in nearly identical molecular weights and similar polarities. This inherent likeness makes their separation a non-trivial task. The choice of the stationary phase and mobile phase composition is critical to exploit the subtle differences in their interaction with the chromatographic system.

Understanding the Physicochemical Landscape

The presence of the aromatic ring and the nitro group suggests strong UV absorbance, making UV detection a suitable choice for this analysis. The maximum absorbance wavelength (λmax) for nitroaniline derivatives is typically in the range of 250-400 nm, and a photodiode array (PDA) detector can be invaluable for method development and peak purity assessment.[3][4][5]

Proposed HPLC Methods for Comparison

This guide compares two reversed-phase HPLC methods, each employing a different stationary phase to achieve the desired separation: a conventional C18 column and a Phenyl-Hexyl column. The latter is specifically chosen for its potential to offer alternative selectivity for aromatic compounds through π-π interactions.[6][7][8][9][10]

Method 1: The Workhorse - C18 Stationary Phase

A C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC, relying primarily on hydrophobic interactions for separation.[11][12] For the separation of our target isomers, a C18 column provides a robust starting point.

Method 2: The Alternative - Phenyl-Hexyl Stationary Phase

A Phenyl-Hexyl column offers a mixed-mode separation mechanism, combining hydrophobic interactions from the hexyl chain with π-π interactions between the phenyl ring of the stationary phase and the aromatic ring of the analytes.[6][7][8][9][10] This can lead to enhanced selectivity for aromatic and nitro-substituted compounds.

Experimental Design and Rationale

The following diagram outlines the logical workflow for the development and comparison of the two proposed HPLC methods.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening & Optimization cluster_1 Phase 2: Method Comparison & Validation A Analyte Characterization (3- & 4-Nitro Ethyl Oxanilate) B Column Selection (C18 vs. Phenyl-Hexyl) A->B C Mobile Phase Screening (Acetonitrile vs. Methanol, pH) B->C D Optimization of Chromatographic Conditions (Gradient, Flow Rate, Temperature) C->D E Performance Evaluation (Resolution, Tailing Factor, Selectivity) D->E F Method Validation (Linearity, Accuracy, Precision) E->F G Final Method Selection F->G Separation_Mechanisms cluster_C18 Method 1: C18 Column cluster_Phenyl Method 2: Phenyl-Hexyl Column C18 C18 Stationary Phase Hydrophobic Interactions Phenyl Phenyl-Hexyl Stationary Phase Hydrophobic Interactions π-π Interactions Analyte 3- & 4-Nitro Ethyl Oxanilates Analyte->C18:f0 Primary Interaction Analyte->Phenyl:f0 Primary Interaction Analyte->Phenyl:f1 Secondary Interaction (Enhanced Selectivity)

Sources

Comparative

The Definitive Guide to the Structural Elucidation of Ethyl N-(3-nitrophenyl)oxamate: A Comparative Analysis

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive, in-depth analysis of the structural...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive, in-depth analysis of the structural characterization of ethyl N-(3-nitrophenyl)oxamate, a molecule of interest for its potential applications in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available in the Cambridge Structural Database (CSD), this guide will leverage data from closely related analogues to present a robust comparison of analytical techniques. We will delve into the gold-standard method of single-crystal X-ray diffraction, juxtaposing its capabilities with other powerful analytical tools, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the "why" behind the experimental choices, ensuring a foundation of scientific integrity and expertise.

The Imperative of Structural Verification

The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For a compound like ethyl N-(3-nitrophenyl)oxamate, understanding its conformation, intermolecular interactions, and solid-state packing is crucial for predicting its behavior, from solubility and stability to its potential binding affinity with a biological target. While various analytical techniques provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the unequivocal method for determining the absolute three-dimensional structure of a crystalline solid.

Unveiling the Molecular Architecture: A Focus on X-ray Crystallography

Single-crystal X-ray diffraction provides an unparalleled, atom-by-atom map of a molecule's structure in the solid state. The process, from crystal growth to final structure refinement, is a meticulous journey that yields a wealth of information.

The Crystallization Imperative: From Solution to a Perfect Lattice

The first and often most challenging step is obtaining a high-quality single crystal. The goal is to encourage the spontaneous self-assembly of molecules from a supersaturated solution into a highly ordered, three-dimensional lattice. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Experimental Protocol: Growing Single Crystals

  • Solvent Selection: Begin by assessing the solubility of ethyl N-(3-nitrophenyl)oxamate in a range of solvents of varying polarities (e.g., ethanol, ethyl acetate, dichloromethane, hexane). The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.

  • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks. This gradual increase in concentration can promote the formation of well-ordered crystals.

  • Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and placing this solution in a sealed container with a larger volume of a "poor" solvent (in which the compound is insoluble). The slow diffusion of the poor solvent's vapor into the good solvent gradually reduces the compound's solubility, inducing crystallization.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below. The decrease in solubility upon cooling can lead to crystal growth.

Causality in Experimental Choice: The slow rate of crystallization is paramount. Rapid precipitation often leads to the formation of amorphous solids or poorly ordered microcrystals, which are unsuitable for single-crystal X-ray diffraction. The techniques described above are designed to approach supersaturation gently, providing the molecules with sufficient time to orient themselves into a thermodynamically stable crystal lattice.

The Diffraction Experiment: Illuminating the Crystal

Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique pattern of reflections. The intensities and positions of these reflections are meticulously recorded.

Experimental Workflow: Single-Crystal X-ray Data Collection

experimental_workflow cluster_crystal Crystal Preparation cluster_xray X-ray Diffraction cluster_data Data Processing & Structure Solution crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffraction Diffraction by Crystal Lattice crystal_selection->diffraction xray_source Monochromatic X-ray Source xray_source->diffraction detector Detector (Collects Reflection Data) diffraction->detector data_reduction Data Reduction & Integration detector->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation (e.g., CheckCIF) refinement->validation logical_relationship cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_definitive_char Definitive Structural Analysis synthesis Synthesis of Ethyl N-(3-nitrophenyl)oxamate ms Mass Spectrometry (Confirms Molecular Weight) synthesis->ms ir IR Spectroscopy (Identifies Functional Groups) synthesis->ir nmr NMR Spectroscopy (Elucidates Connectivity in Solution) synthesis->nmr xray Single-Crystal X-ray Diffraction (Determines 3D Solid-State Structure) ms->xray Confirms molecular formula ir->xray Confirms functional groups nmr->xray Informs on expected conformation

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 2-(3-nitroanilino)-2-oxoacetate

The proper management and disposal of laboratory chemicals are not merely regulatory hurdles; they are foundational pillars of a safe, efficient, and ethical research environment. This guide provides a detailed, step-by-...

Author: BenchChem Technical Support Team. Date: March 2026

The proper management and disposal of laboratory chemicals are not merely regulatory hurdles; they are foundational pillars of a safe, efficient, and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2-(3-nitroanilino)-2-oxoacetate, a compound whose structural motifs—a nitroaniline core and an ethyl oxoacetate group—necessitate a cautious and informed approach. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical's waste stream responsibly, ensuring personal safety and environmental stewardship.

Hazard Identification and Risk Assessment: Understanding the "Why"

Ethyl 2-(3-nitroanilino)-2-oxoacetate is an organic compound that, while not having an exhaustive public toxicology profile, belongs to the nitroaniline family of chemicals. The presence of the nitro group (NO₂) and the aniline moiety dictates its primary hazards.

  • Toxicity: Nitroaromatic compounds are recognized for their toxicity.[1][2] They can be harmful if ingested, inhaled, or absorbed through the skin.[1][3][4] The primary health risks associated with nitroanilines include methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced. Aniline and its derivatives are also classified by agencies like the International Agency for Research on Cancer (IARC) as potential carcinogens.[5]

  • Environmental Hazard: Nitroanilines are particularly harmful to aquatic organisms and can lead to long-term adverse effects in the environment if released without proper treatment.[3][6][7] Therefore, disposal down the drain or in regular trash is strictly prohibited.[1]

  • Reactivity and Stability: While mononitrated anilines are not typically explosive, nitro compounds can be reactive.[1][8] They are often incompatible with strong oxidizing agents, strong acids, strong bases, and reducing agents.[9][10] Contact with incompatible materials, or exposure to high heat, can lead to vigorous or even explosive decomposition, releasing hazardous gases like nitrogen oxides (NOx) and carbon monoxide (CO).[8][9][10][11]

Given these properties, Ethyl 2-(3-nitroanilino)-2-oxoacetate waste must be treated as hazardous.

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensuring adequate personal protection is paramount. The required PPE is dictated by the hazards of skin absorption, inhalation, and eye contact.

  • Hand Protection: Wear chemically resistant gloves. Materials such as neoprene, butyl, or Viton are often recommended for nitro compounds.[1] Always inspect gloves for integrity before use.[12]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[1] However, when handling bulk quantities or where there is a splash hazard, chemical splash goggles and a face shield are necessary.[8][13]

  • Body Protection: A flame-resistant lab coat should be worn.[1] Ensure it is fully buttoned. For larger quantities, a chemical-resistant apron may be advisable.

  • Respiratory Protection: All handling and packaging of waste should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[1][9]

Waste Characterization and Segregation: The Regulatory Framework

Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), chemical waste generators are legally responsible for correctly classifying their waste.[14] This "cradle-to-grave" responsibility ensures proper management from generation to final disposal.

  • Hazardous Waste Determination: A material is deemed hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[15] Based on its composition, Ethyl 2-(3-nitroanilino)-2-oxoacetate waste is classified as toxic hazardous waste .

  • Waste Segregation: Never mix this waste with other waste streams. It must be collected in a dedicated, properly labeled container. Incompatible materials, such as strong acids, bases, or oxidizing agents, must be kept separate to prevent dangerous reactions.[9][10][16]

Parameter Guideline / Specification Rationale
EPA Waste Classification Toxic Hazardous WasteBased on the inherent toxicity of nitroaniline compounds.[6][15]
Primary Hazards Acute Toxicity (oral, dermal, inhalation), Environmental HazardPotential for methemoglobinemia, skin absorption, and high toxicity to aquatic life.[1][6][7]
Required PPE Chemical-resistant gloves, safety goggles/face shield, lab coatTo prevent skin/eye contact and absorption.[1][12][13]
Incompatible Materials Strong acids, strong bases, oxidizing agents, reducing agentsRisk of violent reaction or unstable product formation.[9][10][17]
Spill Containment Use non-combustible absorbent (sand, vermiculite)To safely absorb the material without reacting with it.[1]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of Ethyl 2-(3-nitroanilino)-2-oxoacetate waste.

Step 1: Designate a Hazardous Waste Container

  • Select a container made of a material compatible with the chemical (e.g., glass or polyethylene).

  • The container must be in good condition, with a secure, tightly-sealing lid.

  • It must be clearly labeled as "Hazardous Waste" and list all contents, including "Ethyl 2-(3-nitroanilino)-2-oxoacetate."

Step 2: Waste Accumulation

  • All operations involving the transfer of waste into the container must be performed within a chemical fume hood.[1]

  • Keep the waste container closed at all times, except when adding waste.

  • Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.

Step 3: Storage Pending Disposal

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

  • The storage area must be a cool, dry, and well-ventilated location, away from heat, sparks, or open flames.[1][18]

  • Ensure the container is stored in secondary containment to catch any potential leaks.

Step 4: Arranging for Final Disposal

  • Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]

  • Follow your institution's specific procedures for requesting a waste pickup.

  • All records related to the waste must be maintained for at least three years as per federal guidelines.[15]

Diagram: Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the safe disposal of Ethyl 2-(3-nitroanilino)-2-oxoacetate.

DisposalWorkflow Disposal Workflow for Ethyl 2-(3-nitroanilino)-2-oxoacetate A START: Generation of Waste B Characterize Waste: - Toxic (Nitroaniline Derivative) - RCRA Hazardous Waste A->B C Select & Label Waste Container: - Compatible Material - 'Hazardous Waste' Label - List Contents B->C D Accumulate Waste in Fume Hood C->D E Is Container Full (90% Capacity)? D->E F Securely Seal Container & Store in SAA E->F Yes G Continue Accumulation E->G No H Contact EHS for Pickup & Complete Paperwork F->H G->D I END: Licensed Disposal H->I

Caption: Workflow for the safe handling and disposal of chemical waste.

Spill and Emergency Procedures

In the event of an accidental release, prompt and correct action is critical to mitigate risks.

  • Alert Personnel: Immediately notify everyone in the vicinity.[1]

  • Evacuate (if necessary): For large spills or if you feel unwell, evacuate the area and call emergency services.

  • Control Ignition Sources: If the spill is significant, extinguish all nearby flames and turn off spark-producing equipment.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.

  • Contain the Spill: Use a non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain and absorb the spilled material.[1] Do NOT use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.[1] All cleaning materials (sponges, paper towels) must also be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office, regardless of the size of the spill.

By adhering to this comprehensive guide, laboratory professionals can manage Ethyl 2-(3-nitroanilino)-2-oxoacetate waste with confidence, ensuring a culture of safety and environmental responsibility.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds.Benchchem.
  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS.
  • Ethyl 2-(3-oxo-2-piperazinyl)
  • Ethyl nitroacetate - SAFETY DATA SHEET. (2025, May 17). Sigma-Aldrich.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • o-Nitroaniline - SAFETY DATA SHEET. (2025, December 18). Thermo Fisher Scientific.
  • 3-Nitroaniline - SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
  • Ethyl nitroacetate - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Acetic acid, nitro-, ethyl ester - SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • Ethyl Nitroacetate - SAFETY DATA SHEET. (2025, September 16). Thermo Fisher Scientific.
  • 2-Nitroaniline - SAFETY D
  • Biodegradation and Biotransformation of p-Nitroaniline by Pseudomonas sp. DL17. (2022, February 3). Environmental Analysis Health and Toxicology.
  • 4-Nitroaniline.Wikipedia.
  • 4-Nitroaniline - SAFETY DATA SHEET. (2020, December 13). Fisher Scientific.
  • RCRA Compliance: Navigating Hazardous Waste Regulations with Confidence. (2024, January 26). OSHA.com.
  • 3-Nitroaniline - SAFETY D
  • p-nitroaniline - SAFETY D
  • Thermal decomposition of some nitroanilinoacetic acids. (1985, August). Indian Academy of Sciences.
  • Remedial Technologies for Aniline and Aniline Derivatives Elimination
  • Guidance on Safe Storage of Chemicals in Labor

Sources

Handling

Personal protective equipment for handling Ethyl 2-(3-nitroanilino)-2-oxoacetate

An Expert Guide to the Safe Handling and Disposal of Ethyl 2-(3-nitroanilino)-2-oxoacetate As a Senior Application Scientist, my primary objective is to empower fellow researchers to achieve their scientific goals safely...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to the Safe Handling and Disposal of Ethyl 2-(3-nitroanilino)-2-oxoacetate

As a Senior Application Scientist, my primary objective is to empower fellow researchers to achieve their scientific goals safely and efficiently. The proper handling of specialized chemical reagents is not merely a procedural formality; it is the bedrock of reproducible science and, more importantly, personal and environmental safety. This guide provides a comprehensive, technically grounded framework for managing Ethyl 2-(3-nitroanilino)-2-oxoacetate, a compound whose structural motifs—specifically the nitroaniline group—demand a high degree of caution.

The "Why": A Proactive Hazard Assessment

  • The Nitroaniline Moiety: This is the primary driver of our safety protocol. Nitroaniline compounds are known for their toxicity. For instance, 3-nitroaniline is toxic if swallowed, in contact with skin, or if inhaled.[1][2] These compounds can cause damage to organs, particularly the blood, through prolonged or repeated exposure. Therefore, preventing dermal absorption, inhalation, and ingestion is of paramount importance.

  • The Oxoacetate Group: This functional group contributes to the molecule's reactivity. While less hazardous than the nitroaniline portion, it underscores the need for careful handling to avoid unintended reactions.

  • Physical Form: If the compound is a powder or crystalline solid, there is a significant risk of forming airborne dust during handling, which can be easily inhaled.[1][3][4]

This assessment dictates a stringent, multi-layered approach to personal protection and handling.

The "How": A Multi-Layered Personal Protective Equipment (PPE) Strategy

The selection of PPE is not a matter of preference but a direct response to the identified hazards. The goal is to establish complete and unbroken barriers between the researcher and the chemical.

PPE ComponentSpecification & StandardRationale & Field Insights
Hand Protection Chemical-resistant nitrile gloves (tested to EN 374 standard).[1]Primary Dermal Barrier: This is your most critical line of defense against the toxicity of the nitroaniline group. Double-gloving is strongly recommended as it provides a significant safety margin against tears or pinholes that may not be immediately visible. Always inspect gloves for any signs of degradation before use.
Eye & Face Protection Chemical splash goggles (conforming to EN 166 or ANSI Z87.1) and a full-face shield.Splash & Dust Defense: Goggles provide a seal around the eyes to protect against splashes and fine dust.[4] A face shield must be worn over the goggles whenever there is a risk of splashing, such as when transferring solutions or during initial dissolution of the solid.[5]
Body Protection Flame-resistant laboratory coat and closed-toe shoes.Secondary Exposure Prevention: A lab coat protects your skin and personal clothing from incidental contact. Long pants and fully enclosed shoes are mandatory to prevent exposure to spills.[5]
Respiratory Protection Engineering Control: All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood.[1][2][4]Inhalation Hazard Mitigation: A fume hood is the primary engineering control to capture and exhaust dust and potential vapors, preventing respiratory exposure. An N95 or higher respirator may be required for emergency situations like a large spill outside of containment, but should not be the primary means of protection.

The Workflow: A Step-by-Step Operational Plan

A disciplined and systematic workflow minimizes the risk of exposure and cross-contamination. The following protocol outlines the essential steps for handling Ethyl 2-(3-nitroanilino)-2-oxoacetate.

Operational Workflow for Safe Handling cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling Phase prep_ppe Don Full PPE prep_hood Verify Fume Hood Airflow prep_ppe->prep_hood prep_materials Assemble All Equipment (spatulas, glassware, solvent) prep_hood->prep_materials handle_weigh Weigh Compound Carefully (minimize dust) prep_materials->handle_weigh Begin handling handle_dissolve Perform Dissolution/ Reaction Steps handle_weigh->handle_dissolve cleanup_decon Decontaminate Work Surface & Equipment handle_dissolve->cleanup_decon Complete experiment cleanup_waste Segregate & Seal Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash Waste Management & Disposal Pathway cluster_gen 1. Waste Generation cluster_seg 2. Segregation cluster_disp 3. Final Disposal waste_solid Solid Waste (Contaminated gloves, wipes, weigh paper) seg_solid Designated 'Nitro Compound' Solid Waste Container waste_solid->seg_solid waste_liquid Liquid Waste (Excess solutions, reaction quench) seg_liquid Designated 'Nitro Compound' Liquid Waste Container waste_liquid->seg_liquid disp_label Label Waste Containers Accurately seg_solid->disp_label seg_liquid->disp_label disp_store Store in Satellite Accumulation Area disp_label->disp_store disp_pickup Arrange Pickup by Certified Hazardous Waste Professionals disp_store->disp_pickup

Caption: A compliant workflow for the segregation and disposal of chemical waste.

  • Waste Segregation:

    • Solid Waste: All disposable items, such as gloves, weigh boats, and absorbent paper contaminated with the compound, must be collected in a clearly labeled, sealed hazardous waste container for solids. [6] * Liquid Waste: All solutions containing the compound must be collected in a dedicated, sealed container for hazardous liquid waste. Consult your institution's guidelines regarding the segregation of halogenated and non-halogenated waste streams.

  • Container Management:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "Ethyl 2-(3-nitroanilino)-2-oxoacetate".

    • Keep containers closed at all times except when adding waste. [6] * Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials. [6]* Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. [6] By implementing this comprehensive safety and handling framework, you can build a culture of safety in your laboratory, ensuring that your valuable research is conducted responsibly and without compromise to your well-being.

References

  • Safety Data Sheet: 3-Nitroaniline. Carl ROTH. [Link]

  • Safety Data Sheet: p-nitroaniline. Chemos GmbH&Co.KG. [Link]

  • 4 - Nitroaniline. Techno PharmChem. [Link]

  • Safety Data Sheet: 2-Nitroaniline. Carl ROTH. [Link]

  • What Personal Protective Equipment (Ppe) Is Required When Using Oxalic Acid? Ensure Maximum Safety And Skin Protection. HonestBee. [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety. [Link]

  • Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. IFSC. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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